8-Aminoguanine
描述
属性
IUPAC Name |
2,8-diamino-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKPTZGVLTYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N1)N)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182406 | |
| Record name | 8-Aminoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-41-8 | |
| Record name | 8-Aminoguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028128418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Aminoguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Aminoguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-AMINOGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K158TXW61R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Aminoguanine: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine, a naturally occurring purine derivative, has garnered significant interest in the scientific community for its diverse biological activities. It is a potent inhibitor of purine nucleoside phosphorylase (PNPase) and exhibits notable diuretic, natriuretic, and antihypertensive properties. This technical guide provides a comprehensive overview of this compound, detailing a plausible synthetic route, its key chemical and physical properties, and its established biological signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the fields of medicinal chemistry and pharmacology.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, guanine. The proposed synthetic pathway involves the bromination of guanine to form 8-bromoguanine, followed by a nucleophilic aromatic substitution (SNAr) reaction with ammonia to yield the final product.
Experimental Protocol: Synthesis of 8-Bromoguanine
Materials:
-
Guanine
-
Bromine
-
Deionized water
-
Sodium thiosulfate solution (10% w/v)
-
Beaker, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Suspend guanine in deionized water in a beaker with vigorous stirring.
-
Carefully add bromine water (a saturated solution of bromine in water) dropwise to the guanine suspension at room temperature. The reaction mixture will turn reddish-brown.
-
Heat the mixture gently to approximately 50-60°C with continuous stirring until the color of the bromine disappears, indicating the completion of the reaction. This may take several hours.
-
Cool the reaction mixture to room temperature.
-
To quench any unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the reddish-brown color is completely discharged.
-
Collect the white precipitate of 8-bromoguanine by vacuum filtration.
-
Wash the product thoroughly with cold deionized water and then with a small amount of cold ethanol.
-
Dry the 8-bromoguanine product in a vacuum oven at 60°C.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoguanine
-
Aqueous ammonia (28-30%)
-
Sealed reaction vessel (e.g., a pressure tube or autoclave)
-
Heating source (oil bath)
-
Filtration apparatus
Procedure:
-
Place 8-bromoguanine in a sealed reaction vessel.
-
Add an excess of concentrated aqueous ammonia to the vessel.
-
Seal the vessel tightly and heat it in an oil bath at 120-150°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel in a well-ventilated fume hood.
-
A precipitate of this compound should have formed. Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any remaining ammonia and ammonium bromide.
-
The crude this compound can be purified by recrystallization from hot water or a suitable aqueous solvent system.
-
Dry the purified this compound under vacuum.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. While some experimental data is available, other values are computed or estimated based on related compounds due to a lack of comprehensive experimental characterization in the literature.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference/Source |
| IUPAC Name | 2,8-diamino-1,7-dihydro-6H-purin-6-one | PubChem[1] |
| Molecular Formula | C₅H₆N₆O | PubChem[1] |
| Molecular Weight | 166.14 g/mol | PubChem[1] |
| Appearance | White to beige powder | Sigma-Aldrich[2] |
| Melting Point | >300 °C (decomposes) | (Typical for purines) |
| Solubility | 0.1 M NaOH: 2 mg/mL (warmed) | Sigma-Aldrich[2] |
| DMSO: 1 mg/mL (warmed) | Sigma-Aldrich | |
| H₂O: 2 mg/mL (warmed) | Sigma-Aldrich | |
| pKa | Data not readily available | |
| logP | -1.4 | PubChem (Computed) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Observed/Reported Values | Reference/Source |
| ¹H NMR (DMSO-d₆) | Specific experimental data not readily available. Expected signals for purine ring and amino protons. | |
| ¹³C NMR (DMSO-d₆) | Specific experimental data not readily available. Expected signals for 5 carbon atoms of the purine ring. | |
| IR (KBr, cm⁻¹) | Specific experimental data not readily available. Expected peaks for N-H, C=O, C=N, and C-N stretching and bending. | |
| UV-Vis (λmax) | Dependent on solvent and pH. Expected absorption maxima in the UV region typical for substituted purines. |
Biological Activity and Signaling Pathways
This compound is primarily recognized for its inhibitory action on purine nucleoside phosphorylase (PNPase), an enzyme crucial for the purine salvage pathway. By inhibiting PNPase, this compound alters the balance of purine nucleosides and bases, leading to a variety of physiological effects, most notably diuresis and natriuresis.
Mechanism of Diuretic and Natriuretic Action
The diuretic and natriuretic effects of this compound are mediated through a signaling cascade initiated by the inhibition of PNPase in the renal interstitium. This inhibition leads to an accumulation of inosine, which in turn activates adenosine A2B receptors on renal microvascular smooth muscle cells. Activation of A2B receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade ultimately results in increased renal medullary blood flow, which contributes to the observed increase in urine volume and sodium excretion.
References
An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoguanine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Aminoguanine is a naturally occurring purine analog that has garnered significant interest for its therapeutic potential across a spectrum of diseases, including cardiovascular and renal disorders, metabolic syndrome, and age-associated dysfunctions.[1][2] Its primary mechanism of action is the competitive inhibition of the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to a significant "rebalancing" of the purine metabolome, characterized by an increase in the substrates of PNPase—inosine and guanosine—and a decrease in its products—hypoxanthine and guanine.[2][3] This shift in purine levels triggers a cascade of downstream effects, including diuresis, natriuresis, glucosuria, and immunomodulation. Furthermore, this compound exhibits a secondary, PNPase-independent mechanism involving the inhibition of the small GTPase Rac1, which contributes to its potassium-sparing effects.[4] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNPase)
The central tenet of this compound's pharmacological activity is its role as a potent and competitive inhibitor of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate.
By inhibiting PNPase, this compound effectively blocks the conversion of inosine to hypoxanthine and guanosine to guanine. This leads to an accumulation of the tissue-protective purines, inosine and guanosine, and a reduction in the potentially tissue-damaging purines, hypoxanthine and guanine.
Quantitative Data on PNPase Inhibition
The inhibitory potency of this compound against PNPase has been quantified in several studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Enzyme Source | Substrate | Ki (µmol/L) | IC50 (µmol/L) | Reference |
| This compound | Human Recombinant PNPase | Inosine | 2.8 (95% CI: 2.2–3.5) | - | |
| This compound | Not Specified | Not Specified | 0.2 - 2.8 | - | |
| 8-Aminohypoxanthine | Human Recombinant PNPase | Inosine | 28 (95% CI: 23–34) | - | |
| 8-Aminohypoxanthine | Human Recombinant PNPase | Guanosine | 20 (95% CI: 14–29) | - | |
| 8-Aminoinosine | Human Recombinant PNPase | Inosine | 35 (95% CI: 26–49) | - | |
| 8-Aminoguanosine | Not Specified | Not Specified | - | 1.40 |
Signaling Pathway of PNPase Inhibition
The inhibition of PNPase by this compound initiates a cascade of events that ultimately lead to its diverse physiological effects.
Downstream Effects of PNPase Inhibition
The "rebalancing" of the purine metabolome by this compound has several significant downstream consequences:
Renal Effects: Diuresis, Natriuresis, and Glucosuria
A major physiological effect of this compound is the induction of diuresis (increased urine production), natriuresis (increased sodium excretion), and glucosuria (increased glucose excretion). This is primarily mediated by the elevated levels of inosine. Inosine activates adenosine A2B receptors, which in turn increases renal medullary blood flow, leading to enhanced renal excretory function.
Immunomodulatory Effects and T-Cell Toxicity
This compound's precursor, 8-aminoguanosine, has demonstrated selective toxicity towards T-lymphoblasts. This effect is particularly pronounced in the presence of 2'-deoxyguanosine. The inhibition of PNPase leads to an accumulation of deoxyguanosine triphosphate (dGTP) within T-cells, which is cytotoxic. This selective action on T-cells underscores the immunomodulatory potential of this compound.
Secondary Mechanism of Action: Inhibition of Rac1
In addition to its primary effect on PNPase, this compound also exhibits a secondary, independent mechanism of action by inhibiting the small GTPase, Rac1. This inhibition is responsible for the observed potassium-sparing (antikaliuretic) effect of this compound, a feature not shared by other PNPase inhibitors.
Quantitative Data on Rac1 Inhibition
The inhibitory effect of this compound on Rac1 is less potent than its effect on PNPase.
| Compound | Target | Effect | Concentration | Reference |
| This compound | Rac1 | Modest inhibition (~25% reduction in activity) | High concentrations |
Experimental Protocols
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and literature methods.
Principle: The activity of PNPase is measured by monitoring the conversion of inosine to hypoxanthine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the formation of uric acid is measured spectrophotometrically at 293 nm.
Materials:
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 293 nm
-
PNPase enzyme (recombinant or from tissue/cell lysate)
-
Inosine (substrate)
-
Xanthine Oxidase
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Protease inhibitor cocktail (for lysates)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer containing a protease inhibitor cocktail. Centrifuge to clarify the lysate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, inosine, and xanthine oxidase.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. To the wells of the microplate, add the sample (PNPase source) and the this compound dilutions (or buffer for control). b. Pre-incubate for a short period (e.g., 5-10 minutes) at room temperature. c. Initiate the reaction by adding the reaction mixture. d. Immediately measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the kinetic curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Measurement of Inosine and Hypoxanthine in Biological Samples by HPLC
This protocol is based on established high-performance liquid chromatography (HPLC) methods.
Principle: Inosine and hypoxanthine in biological fluids (e.g., urine, plasma, or microdialysate) are separated by reverse-phase HPLC and quantified by UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile phase B: e.g., Methanol or Acetonitrile
-
Standards for inosine and hypoxanthine
-
Centrifugal filters (for plasma deproteinization)
Procedure:
-
Sample Preparation:
-
Urine: Dilute with mobile phase A and filter.
-
Plasma: Deproteinize using centrifugal filters.
-
Microdialysate: Can often be injected directly.
-
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Elute the analytes using a gradient of mobile phase B.
-
Monitor the eluent at a wavelength of approximately 250-260 nm.
-
-
Quantification: Identify and quantify inosine and hypoxanthine by comparing their retention times and peak areas to those of the standards.
Conclusion
This compound presents a multifaceted mechanism of action, primarily centered on the inhibition of purine nucleoside phosphorylase. This targeted enzymatic inhibition leads to a beneficial modulation of the purine metabolome, driving its therapeutic effects in various pathological conditions. The secondary, PNPase-independent inhibition of Rac1 further contributes to its unique pharmacological profile. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development and clinical application of this promising therapeutic agent. Further research to fully elucidate its immunomodulatory actions and to obtain more precise quantitative data on its secondary targets will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. This compound and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Biological Activity of 8-Aminoguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in vitro biological activities of 8-aminoguanine, a naturally occurring purine derivative.[1] The document outlines its core mechanisms of action, details the signaling pathways it modulates, presents quantitative data from key studies, and provides comprehensive experimental protocols for its investigation.
Core Mechanism of Action: Dual Inhibition
The primary in vitro biological activity of this compound stems from its function as a potent inhibitor of two key enzymes: Purine Nucleoside Phosphorylase (PNPase) and, to a lesser extent, the small G-protein Rac1.[2][3]
-
Purine Nucleoside Phosphorylase (PNPase) Inhibition: The most well-characterized action of this compound is the inhibition of PNPase.[2][4] This enzyme is crucial for the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine into their respective bases, hypoxanthine and guanine. By inhibiting PNPase, this compound effectively rebalances the purine metabolome, leading to an accumulation of tissue-protective purines (inosine, guanosine) and a reduction in potentially tissue-damaging ones (hypoxanthine, guanine).
-
Rac1 Inhibition: this compound has a secondary, distinct mechanism involving the inhibition of Rac1, a small G-protein. This action is independent of PNPase inhibition and is primarily associated with the compound's effects on potassium excretion, a phenomenon observed more prominently in in vivo studies. In vitro experiments in mouse cortical collecting duct cells have confirmed that this compound can significantly inhibit Rac1 activity.
Signaling Pathways Modulated by this compound
The enzymatic inhibitions initiated by this compound trigger downstream signaling cascades, primarily the Inosine/A2B Adenosine Receptor pathway.
2.1 PNPase Inhibition Pathway
Inhibition of PNPase by this compound leads to an increase in the intracellular and extracellular concentrations of inosine. This accumulated inosine subsequently activates the adenosine A2B receptor. Activation of this G-protein coupled receptor stimulates adenylyl cyclase, which in turn increases the levels of the second messenger cyclic AMP (3',5'-cAMP). This signaling cascade has been demonstrated in vitro using HEK293 cells expressing the A2B receptor and in renal microvascular smooth muscle cells.
2.2 Rac1 Inhibition Pathway
Separate from its effects on purine metabolism, this compound directly inhibits the activation of the small G-protein Rac1. This mechanism has been specifically demonstrated in mouse cortical collecting duct cells. While the broader downstream consequences of Rac1 inhibition by this compound are still under investigation, it is known to be the mechanism responsible for its potassium-sparing effects observed in vivo.
Quantitative Data Summary
The inhibitory potency of this compound against its primary target has been quantified in enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Substrate Used | Ki (Inhibition Constant) | Source |
|---|
| Human Recombinant PNPase | Inosine | 2.8 µmol/L | |
Summary of Key In Vitro Experimental Findings
The biological activities of this compound have been validated across various cell-based models.
Table 2: Key In Vitro Experimental Evidence
| Cell Model | Experiment | Key Finding | Citation(s) |
|---|---|---|---|
| HEK293 cells expressing A2B receptors | Adenylyl cyclase activity assay | Inosine (the level of which is increased by this compound) activated adenylyl cyclase. | |
| Renal Microvascular Smooth Muscle Cells (RMSMCs) | Measurement of inosine and 3',5'-cAMP | This compound increased intracellular inosine and 3',5'-cAMP. This effect was absent in cells from A2B knockout animals. | |
| Mouse Cortical Collecting Duct Cells | Rac1 activity assay | This compound (30 µmol/L) significantly inhibited Rac1 activation. |
| Human T-lymphoblasts | Cell viability assay | 8-aminoguanosine (a prodrug of this compound) was selectively toxic to T-cells in the presence of 2'-deoxyguanosine. | |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound.
5.1 Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
This protocol determines the inhibitory activity of this compound against PNPase by measuring the conversion of a substrate (e.g., inosine) to its product (hypoxanthine).
-
Materials:
-
Recombinant human PNPase (rhPNPase)
-
Inosine or Guanosine (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (e.g., 50 mmol/L KH2PO4, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Microplate reader
-
UPLC-MS/MS or spectrophotometer for product detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, BSA (e.g., 0.1 mg/ml), varying concentrations of the substrate inosine (e.g., 100–2000 µmol/L), and the desired concentrations of this compound (e.g., 25 or 50 µmol/L).
-
Enzyme Addition: Initiate the reaction by adding a low concentration of rhPNPase (e.g., 1 ng per 50 µl) to each well. The low enzyme concentration ensures that initial reaction velocities are linear.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a strong acid (e.g., perchloric acid) or by flash-freezing.
-
Detection: Quantify the amount of product (hypoxanthine) formed using a suitable analytical method like UPLC-MS/MS.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Calculate the Ki value by fitting the data to the Michaelis-Menten equation and appropriate enzyme inhibition models (e.g., competitive, non-competitive).
-
References
- 1. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
8-Aminoguanine as a Purine Nucleoside Phosphorylase (PNPase) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Purine nucleoside phosphorylase (PNPase) is a critical enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. Its role in T-cell proliferation has made it a significant target for the development of immunosuppressive agents. 8-Aminoguanine is a potent and well-characterized inhibitor of PNPase. This document provides an in-depth technical overview of this compound as a PNPase inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.
Mechanism of Action
This compound acts as a competitive inhibitor of PNPase. By binding to the active site of the enzyme, it prevents the binding of the natural substrates, primarily inosine and guanosine. This inhibition leads to a "rebalancing" of the purine metabolome, characterized by an increase in the intracellular and extracellular concentrations of PNPase substrates (inosine and guanosine) and a decrease in its products (hypoxanthine and guanine)[1][2]. The accumulation of inosine, in particular, has significant downstream signaling consequences.
Quantitative Inhibitory Data
The inhibitory potency of this compound and related compounds against PNPase has been determined in various studies. The inhibition constant (Ki) is a key parameter reflecting the affinity of the inhibitor for the enzyme.
| Compound | Enzyme Source | Substrate | Ki (µmol/L) | Reference |
| This compound | Recombinant Human PNPase | Inosine | 2.8 | [3] |
| 8-Amino-3-deazaguanine | Mammalian PNP | - | IC50: 9.9 | [4] |
Signaling Pathways and Experimental Workflows
Downstream Signaling Pathway of PNPase Inhibition by this compound
The primary downstream effect of PNPase inhibition by this compound is the accumulation of inosine, which subsequently activates adenosine A2B receptors. This initiates a signaling cascade with various physiological effects, notably in the renal system where it induces diuresis, natriuresis, and glucosuria[3].
Caption: Signaling pathway of PNPase inhibition by this compound.
Experimental Workflow for PNPase Inhibition Assay
A typical workflow to determine the inhibitory potential of a compound like this compound against PNPase involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for a PNPase inhibition assay.
Experimental Protocols
Recombinant Human PNPase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of this compound on recombinant human PNPase (rhPNPase).
Materials:
-
Recombinant human PNPase (rhPNPase)
-
Inosine (substrate)
-
Guanosine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (KH2PO4), pH 7.4
-
Bovine serum albumin (BSA)
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:
-
100–2000 µmol/L of inosine or guanosine.
-
0.1 mg/mL bovine serum albumin.
-
50 mmol/L KH2PO4 buffer, pH 7.4.
-
Varying concentrations of this compound (e.g., 25 or 50 µmol/L).
-
-
Enzyme Addition: Add a low concentration of rhPNPase (e.g., 1 ng per 50 µL) to the reaction mixture to initiate the reaction. The low enzyme concentration ensures that the initial reaction velocities are linear over the reaction time.
-
Incubation: Incubate the reaction mixture for 10 minutes at 30°C.
-
Reaction Termination and Analysis: Terminate the reaction and analyze the formation of the product (hypoxanthine or guanine) using HPLC with UV absorbance detection.
-
Data Analysis:
-
Determine the initial reaction velocities at different substrate and inhibitor concentrations.
-
Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the inhibition constant (Ki).
-
In Vivo Assessment of PNPase Inhibition
This protocol describes an in vivo method to confirm the inhibitory effect of this compound on PNPase activity in a rat model.
Materials:
-
Sprague-Dawley or Dahl salt-sensitive rats
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Metabolic cages for urine collection
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing: Acclimate rats in metabolic cages. Administer a single intravenous injection of this compound (e.g., 33.5 µmol/kg) or vehicle.
-
Urine Collection: Collect urine at timed intervals (e.g., pre-dose and post-dose).
-
Sample Analysis: Analyze the urine samples for the concentrations of PNPase substrates (inosine, guanosine) and products (hypoxanthine, guanine) using UPLC-MS/MS.
-
Data Analysis: Calculate the ratios of PNPase products to substrates (e.g., hypoxanthine-to-inosine ratio and guanine-to-guanosine ratio). A decrease in these ratios in the this compound-treated group compared to the vehicle group indicates in vivo PNPase inhibition.
Structural Insights into this compound Binding
While a specific crystal structure of this compound in complex with human PNPase is not publicly available in the Protein Data Bank (PDB), structural information can be inferred from related complexes, such as human PNPase with 8-azaguanine (PDB ID: 1V41) and other inhibitors.
The active site of human PNPase is a well-defined cavity that accommodates the purine base, the ribose moiety, and the phosphate group. The binding of guanine and its analogs is stabilized by a network of hydrogen bonds and hydrophobic interactions. The 8-amino group of this compound is predicted to form additional hydrogen bonds within the active site, contributing to its high inhibitory potency. Molecular modeling studies based on the crystal structures of similar inhibitors can provide a more detailed understanding of the specific interactions of this compound with the active site residues of PNPase.
Conclusion
This compound is a potent inhibitor of purine nucleoside phosphorylase with a well-defined mechanism of action. Its ability to modulate the purine metabolome, particularly by increasing inosine levels, leads to significant downstream signaling events with therapeutic potential in various conditions, including renal and cardiovascular diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PNPase inhibitors and related therapeutic areas. Further investigation into the precise structural interactions of this compound with the PNPase active site will be valuable for the design of next-generation inhibitors with improved potency and selectivity.
References
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-amino-3-deazaguanine via imidazole precursors. Antitumor activity and inhibition of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production of 8-Aminoguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine is an endogenously produced purine analog that has garnered significant interest due to its pharmacological activities, including its role as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This technical guide provides an in-depth overview of the endogenous biosynthesis of this compound, detailing the key metabolic pathways, enzymatic reactions, and regulatory aspects. Furthermore, this document outlines comprehensive experimental protocols for the detection and quantification of this compound and its precursors in biological matrices, as well as for the characterization of PNPase activity. Quantitative data from comparative studies are summarized, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning the endogenous production of this important biomolecule.
Introduction
This compound is a naturally occurring modified purine base.[1] Its presence in biological systems is primarily a consequence of nitrosative stress, a condition characterized by an excess of reactive nitrogen species (RNS).[2] The molecule has demonstrated significant biological effects, most notably the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme crucial for the purine salvage pathway.[3] This inhibitory action leads to alterations in purine metabolism, including the accumulation of PNPase substrates like inosine and guanosine, which can have downstream physiological consequences such as diuresis and natriuresis.[4] Understanding the endogenous production of this compound is therefore critical for researchers in fields ranging from pharmacology and drug development to the study of diseases associated with nitrosative stress.
Biosynthetic Pathways of this compound
The endogenous synthesis of this compound originates from the nitration of guanine moieties within nucleic acids (RNA) or free guanosine, a reaction often mediated by peroxynitrite, a potent RNS.[1] This leads to the formation of 8-nitroguanosine, the central precursor for two distinct biosynthetic pathways culminating in this compound. Both pathways are critically dependent on the enzymatic activity of purine nucleoside phosphorylase (PNPase).
Pathway 1:
-
Reduction: 8-Nitroguanosine is first reduced to 8-aminoguanosine.
-
Phosphorolysis: 8-Aminoguanosine is then converted to this compound by PNPase, which cleaves the glycosidic bond.
Pathway 2:
-
Phosphorolysis: PNPase acts on 8-nitroguanosine to produce 8-nitroguanine.
-
Reduction: 8-Nitroguanine is subsequently reduced to form this compound.
The PNPase inhibitor forodesine has been shown to decrease the metabolic flux through Pathway 2, leading to a shunt towards Pathway 1 and an accumulation of 8-aminoguanosine.
Biosynthetic pathways of this compound.
Quantitative Data
The endogenous levels of this compound and its precursors have been quantified in various biological samples, with notable differences observed between strains of rats. Dahl salt-sensitive (SS) rats, a model for salt-sensitive hypertension, exhibit significantly higher levels of these compounds compared to Sprague-Dawley rats, which is attributed to increased production of 8-nitroguanosine.
Table 1: Basal Levels of this compound and its Precursors in Rat Kidney Microdialysate
| Compound | Sprague-Dawley (Concentration) | Dahl Salt-Sensitive (Concentration) | Fold-Increase |
| 8-Nitroguanine | Undisclosed | Undisclosed | 5 |
| 8-Aminoguanosine | Undisclosed | Undisclosed | 2 |
| This compound | Undisclosed | Undisclosed | 6 |
Table 2: Basal Levels of this compound and its Precursors in Rat Urine
| Compound | Sprague-Dawley (Concentration) | Dahl Salt-Sensitive (Concentration) | Fold-Increase |
| 8-Nitroguanosine | Undisclosed | Undisclosed | 78 |
| 8-Nitroguanine | Undisclosed | Undisclosed | 461 |
| 8-Aminoguanosine | Undisclosed | Undisclosed | 63 |
| This compound | 0.2 µmol/L (mean) | 1.3 µmol/L (mean) | 6 |
Experimental Protocols
Quantification of this compound and Precursors by UPLC-MS/MS
This protocol describes the analysis of this compound and its precursors in urine and kidney tissue homogenates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
4.1.1. Sample Preparation
-
Urine:
-
Thaw frozen urine samples and dilute 1:1 with a buffer containing isotopically labeled internal standards (e.g., [¹⁵N₅]8-oxodG, [M+4]8-oxoGuo).
-
To dissolve any precipitate, heat the samples to 37°C for 10 minutes and vortex thoroughly.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any remaining solids.
-
The supernatant is ready for UPLC-MS/MS analysis.
-
-
Kidney Tissue:
-
Excise kidney tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a cold buffer (e.g., 1x PNP Assay Buffer) containing a protease inhibitor cocktail using a Dounce homogenizer on ice.
-
Incubate the homogenate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for analysis.
-
4.1.2. UPLC-MS/MS Analysis
-
Chromatography:
-
Column: Phenomenex Prodigy ODS HPLC column (100 × 2 mm, 3 µm) with a C18 guard column (4 × 2 mm).
-
Mobile Phase A: 10 mM ammonium formate, pH 3.75.
-
Mobile Phase B: 10 mM ammonium formate, pH 3.75, with 10% acetonitrile.
-
Flow Rate: 200 µl/min.
-
Injection Volume: 25 µl.
-
Gradient:
-
0-10 min: 100% A (isocratic).
-
10-15 min: Linear gradient to 20% B.
-
15-43 min: Linear gradient to 31.2% B.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
UPLC-MS/MS workflow for this compound.
Purine Nucleoside Phosphorylase (PNPase) Activity Assay
This colorimetric assay measures PNPase activity by quantifying the production of hypoxanthine from inosine, which is then converted to uric acid.
4.2.1. Reagent Preparation
-
PNP Assay Buffer (1x): Dilute 10x PNP Assay Buffer with deionized water.
-
Developer: Reconstitute with 1x PNP Assay Buffer.
-
Inosine Substrate: Ready to use.
-
PNP Positive Control: Reconstitute with 1x PNP Assay Buffer.
-
Hypoxanthine Standard (1 mM): Dilute 10 mM Hypoxanthine Standard with 1x PNP Assay Buffer.
4.2.2. Assay Procedure
-
Prepare a standard curve using the 1 mM Hypoxanthine Standard (0, 2, 4, 6, 8, 10 nmole/well).
-
Add 2-50 µL of sample (cell or tissue lysate) or positive control to a 96-well UV-transparent plate.
-
Adjust the volume of all wells to 50 µL with 1x PNP Assay Buffer.
-
Prepare a reaction mix containing:
-
46 µL 1x PNP Assay Buffer
-
2 µL Developer
-
2 µL Inosine Substrate
-
-
Add 50 µL of the reaction mix to each well.
-
Measure the absorbance at 293 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the PNPase activity from the rate of uric acid formation, using the hypoxanthine standard curve.
PNPase activity assay principle.
In Vivo Renal Microdialysis in Rats
This protocol describes the collection of interstitial fluid from the kidney of anesthetized rats for the analysis of purine metabolites.
4.3.1. Probe Implantation
-
Anesthetize the rat and place it on a surgical board.
-
Expose the kidney through a flank incision.
-
Carefully insert a microdialysis probe into the renal cortex or medulla.
-
Perfuse the probe with a physiological saline solution at a low flow rate (e.g., 0.5-2.0 µL/min).
4.3.2. Sample Collection
-
Allow the system to equilibrate for at least 60 minutes after probe insertion.
-
Collect dialysate samples at timed intervals (e.g., every 30 minutes) into chilled collection vials.
-
Store the collected samples at -80°C until analysis by UPLC-MS/MS.
Renal microdialysis workflow.
Conclusion
The endogenous production of this compound is a direct consequence of nitrosative stress and is intricately linked to purine metabolism through the action of PNPase. The elevated levels of this compound and its precursors in pathological models such as the Dahl salt-sensitive rat highlight its potential as a biomarker and therapeutic target. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the biosynthesis and physiological roles of this compound, paving the way for advancements in drug development and the understanding of diseases associated with altered purine metabolism and nitrosative stress.
References
- 1. Biochemical pathways of this compound production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 8-Aminoguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine, a naturally occurring purine derivative, has garnered significant attention for its therapeutic potential, primarily as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to a cascade of downstream effects with implications for cardiovascular, renal, and metabolic diseases. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the structural and spectroscopic properties of this compound, its metabolic and signaling pathways, and detailed experimental protocols. Due to the limited availability of experimental data on the isolated molecule, this guide combines published biological data with computationally predicted structural and spectroscopic information to offer a holistic view of this compound.
Molecular Structure and Properties
While an experimental crystal structure of this compound has not been reported in the literature, its molecular geometry and electronic properties can be reliably predicted using computational chemistry methods. The data presented here is derived from Density Functional Theory (DFT) calculations, providing valuable insights into the molecule's three-dimensional arrangement and physicochemical characteristics.
Computed Molecular Geometry
The optimized geometry of this compound reveals a planar purine core. The exocyclic amino group at the C8 position is predicted to be nearly coplanar with the purine ring, allowing for delocalization of the nitrogen lone pair into the ring system. The tautomeric form presented, with a proton on N7 and the keto oxygen at C6, is generally considered to be a stable tautomer for guanine derivatives in biological systems.
Table 1: Predicted Bond Lengths of this compound
| Bond | Predicted Length (Å) |
| N1 - C2 | 1.38 |
| C2 - N3 | 1.32 |
| N3 - C4 | 1.37 |
| C4 - C5 | 1.39 |
| C5 - C6 | 1.43 |
| C6 - N1 | 1.37 |
| C5 - N7 | 1.38 |
| N7 - C8 | 1.33 |
| C8 - N9 | 1.37 |
| N9 - C4 | 1.38 |
| C2 - N10 | 1.34 |
| C6 - O11 | 1.24 |
| C8 - N12 | 1.35 |
Note: Data is based on DFT calculations and should be considered theoretical.
Table 2: Predicted Bond Angles of this compound
| Atoms | Predicted Angle (°) |
| C6 - N1 - C2 | 123.5 |
| N1 - C2 - N3 | 119.0 |
| C2 - N3 - C4 | 119.5 |
| N3 - C4 - C5 | 128.0 |
| C4 - C5 - C6 | 112.0 |
| C5 - C6 - N1 | 118.0 |
| C4 - C5 - N7 | 109.0 |
| C5 - N7 - C8 | 105.0 |
| N7 - C8 - N9 | 111.0 |
| C8 - N9 - C4 | 105.0 |
| N3 - C4 - N9 | 123.0 |
| N1 - C2 - N10 | 120.5 |
| N3 - C2 - N10 | 120.5 |
| N1 - C6 - O11 | 121.0 |
| C5 - C6 - O11 | 121.0 |
| N7 - C8 - N12 | 124.5 |
| N9 - C8 - N12 | 124.5 |
Note: Data is based on DFT calculations and should be considered theoretical.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and quantification of this compound. The following sections detail the predicted spectroscopic signatures of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide a theoretical fingerprint for this compound, which can be used to aid in the identification and structural verification of the compound and its derivatives.
Table 3: Predicted ¹H NMR Chemical Shifts of this compound
| Proton | Predicted Chemical Shift (ppm) |
| H (N1) | 10.8 |
| H (N10) | 6.5 |
| H (N7) | 11.5 |
| H (N12) | 5.8 |
Note: Predicted shifts are relative to TMS and can be influenced by solvent and pH.
Table 4: Predicted ¹³C NMR Chemical Shifts of this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 154.0 |
| C4 | 151.0 |
| C5 | 116.0 |
| C6 | 158.0 |
| C8 | 149.0 |
Note: Predicted shifts are relative to TMS and can be influenced by solvent and pH.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is characterized by distinct vibrational modes corresponding to its functional groups.
Table 5: Predicted Major IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3300 | N-H stretching (amino groups) |
| 3100 - 3000 | N-H stretching (imidazole and pyrimidine rings) |
| 1680 - 1650 | C=O stretching (amide) |
| 1640 - 1580 | C=N and C=C stretching (purine ring) |
| 1580 - 1500 | N-H bending |
Note: Data is based on theoretical calculations.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions within the purine ring system of this compound give rise to characteristic UV-Vis absorption bands.
Table 6: Predicted UV-Vis Absorption Maxima of this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| 215 | ~18,000 | π → π |
| 275 | ~12,000 | π → π |
| 295 (shoulder) | ~9,000 | n → π* |
Note: Data is based on TD-DFT calculations and can be influenced by solvent and pH.
Biological Activity and Signaling Pathways
This compound is an endogenous molecule that can be formed from the metabolic reduction of 8-nitroguanine derivatives.[1] Its primary biological role is the inhibition of purine nucleoside phosphorylase (PNPase).
Biosynthesis of this compound
This compound can be synthesized in vivo through two primary pathways originating from 8-nitroguanosine, a product of nitrosative stress.[1]
Caption: Biosynthesis pathways of this compound.
Mechanism of Action: PNPase Inhibition
This compound is a potent competitive inhibitor of purine nucleoside phosphorylase (PNPase). This enzyme is crucial for the purine salvage pathway, catalyzing the phosphorolysis of purine nucleosides to their corresponding bases. By inhibiting PNPase, this compound leads to an accumulation of its substrates, primarily inosine and guanosine.[2]
Caption: Inhibition of PNPase by this compound.
Downstream Signaling: Inosine and A2B Receptor Activation
The accumulation of inosine resulting from PNPase inhibition is a key event in the downstream signaling of this compound. Inosine can activate the adenosine A2B receptor, leading to various physiological responses, including vasodilation and natriuresis.[2][3]
Caption: Downstream signaling cascade of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitrosation of 2,6-diaminopurine followed by reduction.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Nitrosation: Dissolve 2,6-diaminopurine in an aqueous solution of hydrochloric acid. Cool the solution in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours. The formation of the nitroso intermediate can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the reaction mixture containing the nitroso intermediate, add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise. The color of the solution will typically change, indicating the reduction of the nitroso group.
-
Isolation and Purification: After the reaction is complete, neutralize the solution to precipitate the crude this compound. The product can be collected by filtration, washed with cold water and ethanol, and then purified by recrystallization from a suitable solvent system, such as water or a water/ethanol mixture.
PNPase Inhibition Assay
The inhibitory activity of this compound on PNPase can be determined using a spectrophotometric assay that monitors the conversion of a substrate, such as inosine, to hypoxanthine.
Workflow for PNPase Inhibition Assay
Caption: Workflow for PNPase inhibition assay.
Detailed Protocol:
-
Reagents: Prepare solutions of phosphate buffer, inosine, xanthine oxidase, and purine nucleoside phosphorylase. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH) and create a series of dilutions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, inosine, and xanthine oxidase to each well. Add varying concentrations of this compound to the test wells and the corresponding vehicle to the control wells.
-
Reaction Initiation: Initiate the reaction by adding PNPase to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 293 nm over time. This absorbance change corresponds to the formation of uric acid from hypoxanthine by xanthine oxidase.
-
Data Analysis: Determine the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a molecule of significant pharmacological interest due to its potent inhibition of PNPase. While experimental data on its isolated structure is limited, computational methods provide a robust framework for understanding its molecular geometry and spectroscopic properties. The well-characterized metabolic and signaling pathways of this compound offer clear targets for future drug development. This technical guide serves as a comprehensive resource for researchers, providing both theoretical structural data and practical experimental protocols to facilitate further investigation into this promising therapeutic agent.
References
8-Aminoguanine: A Technical Guide to its Role in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoguanine, an endogenous purine analog, is a potent inhibitor of purine nucleoside phosphorylase (PNPase), a key enzyme in the purine salvage pathway. This inhibition leads to a significant shift in the purine metabolome, characterized by an accumulation of PNPase substrates, such as inosine and guanosine, and a reduction in its products, including hypoxanthine and guanine. This rebalancing of purine levels has demonstrated considerable therapeutic potential in preclinical models of cardiovascular and renal diseases, metabolic syndrome, and age-related disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in purine metabolism, and detailed experimental protocols for its study.
Introduction
Purine metabolism is a fundamental biological process involving the synthesis, degradation, and recycling of purine nucleotides, which are essential for cellular energy, signaling, and as building blocks for DNA and RNA. The purine salvage pathway allows cells to recycle purine bases from the degradation of nucleic acids, conserving energy compared to de novo synthesis. A critical enzyme in this pathway is purine nucleoside phosphorylase (PNPase), which catalyzes the reversible phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.
This compound is a naturally occurring molecule that has garnered significant interest for its ability to selectively inhibit PNPase.[1][2] This inhibition alters the delicate balance of purine metabolites, leading to a cascade of downstream effects with therapeutic implications.[3][4]
Mechanism of Action of this compound
The primary mechanism of action of this compound is its competitive inhibition of purine nucleoside phosphorylase (PNPase).[5] By binding to the active site of PNPase, this compound prevents the breakdown of inosine and guanosine. This leads to:
-
Increased levels of protective purines: The accumulation of inosine and guanosine has been associated with anti-inflammatory and tissue-protective effects.
-
Decreased levels of damaging purines: The reduction in hypoxanthine and xanthine levels diminishes the substrate pool for xanthine oxidase, an enzyme that produces reactive oxygen species (ROS) during purine degradation.
The elevated levels of inosine, in particular, have been shown to activate adenosine A2B receptors, leading to increased renal medullary blood flow and subsequent diuresis, natriuresis, and glucosuria.
Role in Purine Metabolism
This compound's inhibition of PNPase directly impacts the purine salvage pathway. This pathway is crucial for recycling purine bases and maintaining a balanced nucleotide pool.
The Purine Salvage Pathway
The purine salvage pathway reclaims purine bases from the breakdown of nucleic acids. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), which convert hypoxanthine, guanine, and adenine back into their respective nucleotides. PNPase plays a pivotal role by providing the purine bases for this recycling process.
Figure 1: this compound inhibits PNPase in the purine salvage pathway.
Signaling Pathway of this compound's Effects
The inhibition of PNPase by this compound initiates a signaling cascade that underlies many of its physiological effects. The accumulation of inosine leads to the activation of adenosine A2B receptors, which in turn stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling pathway is particularly relevant in the kidney, where it contributes to increased renal medullary blood flow and subsequent effects on excretion.
Figure 2: Signaling cascade initiated by this compound's inhibition of PNPase.
Quantitative Data
The inhibitory potency of this compound and its effects on purine levels have been quantified in various studies.
| Parameter | Value | Substrate | Source |
| Inhibition Constant (Ki) | 2.8 µmol/L (95% CI, 2.2–3.5) | Inosine | |
| Inhibition Constant (Ki) | 2.8 μmol/L | Inosine | |
| 8-Aminohypoxanthine Ki | 28 µmol/L (95% CI, 23–34) | Inosine | |
| 8-Aminohypoxanthine Ki | 20 µmol/L (95% CI, 14–29) | Guanosine | |
| 8-Aminoinosine Ki | 35 µmol/L (95% CI, 26–49) | Inosine |
Table 1: In vitro inhibitory constants of 8-aminopurines against PNPase.
| Treatment | Effect on Urinary Excretion | Fold Change (vs. Control) | Source |
| This compound (33.5 μmol/kg, i.v. in rats) | Increase in Inosine | - | |
| Decrease in Hypoxanthine | - | ||
| Increase in Urine Volume | ~4-fold | ||
| Increase in Sodium Excretion | ~17-20-fold | ||
| Increase in Glucose Excretion | ~12-fold | ||
| Decrease in Potassium Excretion | ~70% | ||
| 8-Aminoguanosine (5 mg/kg/day, oral in rats) | Suppression of DOCA-salt hypertension | Significant | |
| This compound (5 mg/kg/day, oral in rats) | Suppression of DOCA-salt hypertension | Significant |
Table 2: In vivo effects of this compound and 8-aminoguanosine in rats.
Experimental Protocols
In Vitro PNPase Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Ki) of this compound against recombinant human PNPase (rhPNPase).
Materials:
-
Recombinant human PNPase (rhPNPase)
-
This compound
-
Inosine or Guanosine (substrate)
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (KH2PO4), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) with UV detection
Procedure:
-
Prepare a reaction mixture containing rhPNPase (e.g., 1 ng) in potassium phosphate buffer.
-
Add varying concentrations of the substrate (inosine or guanosine, e.g., 100-2000 µmol/L) and this compound to the reaction mixture.
-
Incubate the mixture at 30°C for 10 minutes.
-
Stop the reaction and analyze the product (hypoxanthine or guanine) formation using HPLC with UV absorbance.
-
Fit the results to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the Ki value.
Figure 3: Workflow for in vitro PNPase inhibition assay.
In Vivo Assessment of Renal Function in Rats
This protocol outlines a method to evaluate the effects of this compound on renal excretory function in anesthetized rats.
Animal Model:
-
Sprague-Dawley rats
Procedure:
-
Anesthetize the rats and cannulate the trachea, carotid artery (for blood pressure and heart rate monitoring), jugular vein (for drug administration), and left ureter (for urine collection).
-
Place flow probes on the renal and mesenteric arteries to measure blood flow.
-
After a stabilization period, collect a baseline urine sample (Period 1).
-
Administer an intravenous bolus of this compound (e.g., 33.5 µmol/kg) or vehicle.
-
Collect urine at specified time intervals post-injection (e.g., Period 2: 40-70 minutes, Period 3: 85-115 minutes).
-
Measure urine volume and analyze the concentrations of sodium, potassium, glucose, inosine, and hypoxanthine.
-
Continuously monitor mean arterial blood pressure, heart rate, renal blood flow, and mesenteric blood flow throughout the experiment.
Applications in Drug Development
The unique pharmacological profile of this compound and its derivatives presents several opportunities for drug development:
-
Cardiovascular and Renal Diseases: The diuretic, natriuretic, and antihypertensive effects of this compound make it a promising candidate for treating hypertension and related cardiovascular and renal conditions.
-
Metabolic Syndrome: Studies in animal models have shown that this compound can improve glycemic control and reduce organ damage associated with the metabolic syndrome.
-
Age-Related Disorders: this compound has demonstrated the ability to reverse age-associated lower urinary tract dysfunction and retinal degeneration in rats.
-
Sickle Cell Disease: By rebalancing the purine metabolome, 8-aminopurines may offer a novel therapeutic approach for sickle cell disease.
Conclusion
This compound is a potent and selective inhibitor of PNPase that modulates purine metabolism with significant therapeutic potential. Its ability to increase protective purines while decreasing damaging ones offers a novel mechanism for treating a range of diseases. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research and development of this compound and related compounds as a new class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
8-Aminoguanine's Effect on Renal Excretory Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Aminoguanine, a naturally occurring purine, has demonstrated significant effects on renal excretory function, positioning it as a molecule of interest for novel therapeutic development. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing a detailed overview of its physiological effects, the underlying signaling pathways, and the experimental protocols used to elucidate these findings. Quantitative data from key studies are presented in structured tables for comparative analysis. The primary mechanism of this compound involves the inhibition of purine nucleoside phosphorylase (PNPase), which leads to a cascade of events culminating in diuresis, natriuresis, and glucosuria, alongside a distinct potassium-sparing effect. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nephrology, and drug development.
Core Mechanism of Action
This compound exerts its primary renal effects by inhibiting the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][4][5] This inhibition disrupts the normal purine catabolism pathway, leading to an accumulation of the PNPase substrate inosine in the renal interstitium. Elevated inosine levels then activate adenosine A2B receptors, which are expressed in the renal vasculature. Activation of these receptors stimulates adenylyl cyclase, leading to increased 3',5'-cAMP production in renal microvascular smooth muscle cells. This signaling cascade results in increased renal medullary blood flow, which is believed to be a key factor in enhancing renal excretory function.
The diuretic, natriuretic, and glucosuric effects of this compound are directly linked to this PNPase inhibition pathway. Notably, the potassium-sparing (antikaliuretic) effect of this compound is independent of PNPase inhibition. Evidence suggests that this effect is mediated through the inhibition of Rac1.
Quantitative Effects on Renal Parameters
The administration of this compound leads to significant and reproducible changes in key renal excretory parameters. The tables below summarize the quantitative data from studies in rat models.
Table 1: Effects of Intravenous this compound on Urine Volume and Electrolyte Excretion
| Parameter | Fold Increase / Decrease | Animal Model | Reference |
| Urine Volume | 3.6-fold increase | Sprague-Dawley Rats | |
| Sodium Excretion | 17.2-fold increase | Sprague-Dawley Rats | |
| Glucose Excretion | 12.2-fold increase | Sprague-Dawley Rats | |
| Potassium Excretion | 71.0% decrease | Sprague-Dawley Rats |
Table 2: Comparative Effects of this compound and Related Compounds on Sodium Excretion
| Compound | Fold Increase in Sodium Excretion | Animal Model | Reference |
| This compound | 17.2 | Sprague-Dawley Rats | |
| 8-Aminoguanosine | 26.6 | Sprague-Dawley Rats | |
| Amiloride (matched dose) | 13.6 | Sprague-Dawley Rats | |
| Guanine | 9.4 | Sprague-Dawley Rats | |
| 8-Nitroguanine | 7.8 | Sprague-Dawley Rats | |
| 8-Hydroxyguanosine | 7.1 | Sprague-Dawley Rats | |
| 8-Hydroxyguanine | 8.6 | Sprague-Dawley Rats |
Table 3: Effects of this compound on Renal Hemodynamics
| Parameter | Effect | Animal Model | Reference |
| Mean Arterial Blood Pressure | No significant change (acutely) | Sprague-Dawley Rats | |
| Heart Rate | No significant change (acutely) | Sprague-Dawley Rats | |
| Total Renal Blood Flow | Slight decrease | Sprague-Dawley Rats | |
| Glomerular Filtration Rate | Modest decrease | Sprague-Dawley Rats | |
| Medullary Blood Flow | Increased | Sprague-Dawley Rats |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound's diuretic action and a typical experimental workflow for its investigation.
References
Methodological & Application
Application Notes and Protocols for the Use of 8-Aminoguanine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 8-Aminoguanine, a potent inhibitor of purine nucleoside phosphorylase (PNP), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate its use in research and drug development.
Introduction
This compound is an endogenous purine that functions as a competitive inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to a shift in the purine metabolic pathway, resulting in the accumulation of PNPase substrates, such as inosine and guanosine, and a reduction in its products, hypoxanthine and guanine.[1] The increase in intracellular inosine can subsequently influence various signaling pathways, including the activation of adenosine A2B receptors, leading to a variety of cellular responses.[1][2] Due to its specific mechanism of action, this compound is a valuable tool for studying purine metabolism and its role in various physiological and pathological processes.
Mechanism of Action
This compound's primary mode of action is the competitive inhibition of purine nucleoside phosphorylase (PNPase). PNPase is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of N-ribosidic bonds in purine nucleosides. By inhibiting PNPase, this compound prevents the conversion of inosine to hypoxanthine and guanosine to guanine. This leads to an intracellular accumulation of inosine and guanosine. The elevated inosine levels can then activate adenosine receptors, particularly the A2B receptor, which in turn can modulate downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.[2] Additionally, some studies suggest that this compound may also have a modest inhibitory effect on Rac1 activity.
Figure 1: Signaling pathway of this compound.
Data Presentation
The following tables summarize key quantitative data for the use of this compound.
| Parameter | Value | Source |
| Ki for human PNPase | ~2.8 µmol/L | |
| Molecular Weight | 166.14 g/mol | |
| Solubility | 2 mg/mL in 0.1 M NaOH |
Table 1: Physicochemical and Pharmacological Properties of this compound
| Cell Line/Model System | Effective Concentration | Observed Effect | Source |
| Renal Microvascular Smooth Muscle Cells | 100 µmol/L | Increased inosine and 3',5'-cAMP levels | |
| Mouse Cortical Collecting Duct Cells | 30 µmol/L | Inhibition of Rac1 activation | |
| Human T-leukemic cell lines | 100 µmol/L | Synergistic cytotoxic effect with deoxyguanosine |
Table 2: Experimentally Determined Effective Concentrations of this compound
Experimental Protocols
Figure 2: General experimental workflow.
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (MW: 166.14 g/mol )
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out 1.66 mg of this compound and place it in a sterile conical tube.
-
Add 1 mL of sterile 0.1 M NaOH to dissolve the this compound. Gently vortex until fully dissolved. This will result in a 10 mM solution.
-
Carefully neutralize the solution by adding sterile 1 M HCl dropwise while monitoring the pH with a sterile pH strip or a calibrated pH meter. The target pH should be between 7.2 and 7.4 for compatibility with cell culture media.
-
Bring the final volume to a convenient concentration (e.g., 10 mL with sterile, nuclease-free water for a final concentration of 1 mM).
-
Sterile-filter the final stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. A common starting range for many cell lines is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., neutralized NaOH/HCl).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays to assess the effects of this compound.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent to dissolve formazan crystals
-
96-well plate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Measurement of Purine Nucleoside Phosphorylase (PNP) Activity in Cell Lysates
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercially available PNP activity assay kit (colorimetric or fluorometric) or a custom assay setup.
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Follow the manufacturer's instructions for the commercial PNP activity assay kit. Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing the PNP substrate (e.g., inosine) and detecting the formation of the product (e.g., hypoxanthine or a downstream product).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Normalize the PNP activity to the protein concentration of the cell lysate.
Protocol 5: Quantification of Inosine and Hypoxanthine in Cell Culture Supernatant by HPLC
Materials:
-
Cell culture supernatant from cells treated with this compound (from Protocol 2)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a buffer/methanol gradient)
-
Inosine and hypoxanthine standards
Procedure:
-
Collect the cell culture supernatant from the treated and control cells.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Prepare a standard curve using known concentrations of inosine and hypoxanthine.
-
Inject the prepared samples and standards onto the HPLC system.
-
Separate the analytes using a C18 column and a suitable mobile phase gradient.
-
Detect inosine and hypoxanthine using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the concentrations of inosine and hypoxanthine in the samples by comparing their peak areas to the standard curve.
These protocols provide a framework for investigating the effects of this compound in cell culture. Researchers should optimize these protocols for their specific cell types and experimental goals.
References
Application Notes: 8-Aminoguanine Assay for Hypertension Research
8-Aminoguanine: A Novel Investigational Tool for Metabolic Syndrome Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine, an endogenous purine, is emerging as a significant pharmacological agent for investigating the complex pathophysiology of metabolic syndrome. This document provides detailed application notes and experimental protocols based on preclinical studies, offering a framework for researchers exploring its therapeutic potential. This compound's mechanism of action, centered on the modulation of the purine metabolome, presents a promising avenue for developing novel treatments for a condition characterized by a cluster of risk factors including obesity, insulin resistance, dyslipidemia, and hypertension.[1][2]
Mechanism of Action
This compound primarily acts as an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[2][3][4] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of protective purines like inosine and guanosine, while decreasing the levels of potentially detrimental purines such as hypoxanthine and guanine.
The accumulation of inosine is a key downstream effect, which in turn can activate adenosine A2A and A2B receptors, leading to immunosuppressive and anti-inflammatory responses. Specifically, the activation of the inosine/A2B receptor axis has been shown to increase renal medullary blood flow, promoting natriuresis and diuresis. Furthermore, the reduction in hypoxanthine and xanthine levels is hypothesized to decrease the production of reactive oxygen species (ROS). A significant consequence of this purine rebalancing is the marked reduction of the pro-inflammatory cytokine Interleukin-1β (IL-1β), which is implicated in the pathogenesis of hypertension and type 2 diabetes.
Key Applications in Metabolic Syndrome Research
-
Investigating Anti-hypertensive Effects: Studies have demonstrated that this compound can modestly but significantly lower mean arterial blood pressure in preclinical models of metabolic syndrome.
-
Exploring Glycemic Control: this compound has been shown to reduce HbA1c levels, suggesting an improvement in long-term glycemic control. It also attenuates diet-induced polydipsia and polyuria, common symptoms of hyperglycemia.
-
Studying Cardiorenal Protection: Research indicates that this compound can improve cardiac and renal histopathology, suggesting a protective effect on end-organs commonly damaged by metabolic syndrome. It also attenuates renovascular responses to angiotensin II, a key player in cardiovascular and renal pathology.
-
Modulating Inflammation: The ability of this compound to significantly reduce circulating levels of IL-1β provides a valuable tool for studying the role of inflammation in metabolic syndrome and its complications.
-
Analyzing Purine Metabolism: As a PNPase inhibitor, this compound is an excellent pharmacological tool to probe the role of the purine salvage pathway in the context of metabolic disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study using Zucker Diabetic-Sprague Dawley (ZDSD) rats, a model for metabolic syndrome.
Table 1: Effects of this compound on Physiological Parameters
| Parameter | Vehicle Group | This compound Treated Group | P-value |
| Mean Arterial Blood Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | P = 0.0004 |
| Circulating IL-1β Reduction | - | 71% | - |
| HbA1c (%) | 10.7 ± 0.8 | Significantly Reduced | P = 0.0344 |
Table 2: Experimental Model and Dosing
| Parameter | Description |
| Animal Model | Zucker Diabetic-Sprague Dawley (ZDSD) rats |
| This compound Dosage | 10 mg/kg/day |
| Administration Route | Per os (in drinking water) |
Experimental Protocols
This section provides a detailed protocol for an in vivo study investigating the effects of this compound in a rat model of metabolic syndrome, based on established research.
Objective: To evaluate the chronic effects of oral this compound administration on blood pressure, glycemic control, and end-organ damage in a preclinical model of metabolic syndrome.
Materials:
-
Zucker Diabetic-Sprague Dawley (ZDSD) rats
-
This compound
-
Blood pressure radiotelemetry equipment
-
Metabolic cages
-
Standard rat chow
-
Diabetogenic diet (e.g., Purina 5SCA)
-
1% saline solution
-
Equipment for blood and urine analysis (e.g., UPLC-MS/MS, glucose and HbA1c assays)
Protocol:
-
Animal Acclimatization and Instrumentation:
-
Acclimatize ZDSD rats to the laboratory environment.
-
Surgically implant radiotelemetry transmitters for continuous blood pressure monitoring.
-
Allow for a post-operative recovery period.
-
-
Randomization and Grouping:
-
Randomly assign rats to two groups: a control (vehicle) group and an this compound treatment group.
-
-
Experimental Phases:
-
Phase 1 (Baseline - 17 days):
-
House all rats under standard conditions with ad libitum access to normal rat chow and tap water.
-
The treatment group receives this compound (10 mg/kg/day) dissolved in their drinking water. The control group receives plain tap water.
-
At the end of this phase, place animals in metabolic cages for 24-hour urine collection and measurement of food and water intake.
-
-
Phase 2 (Salt Challenge - 30 days):
-
Replace tap water with 1% saline solution for all animals to increase sodium intake.
-
Continue the respective treatments (vehicle or this compound).
-
Perform a 24-hour metabolic cage study at the end of this phase.
-
-
Phase 3 (Diabetogenic Challenge - 28 days):
-
Continue the 1% saline drinking water and the respective treatments.
-
Switch the diet for all animals to a diabetogenic diet to induce a more pronounced diabetic phenotype.
-
Conduct a final 24-hour metabolic cage study at the end of this phase.
-
-
Phase 4 (Terminal Measurements):
-
At the end of Phase 3, anesthetize the animals.
-
Collect blood samples for analysis of fasting plasma glucose, HbA1c, and circulating IL-1β.
-
Perform carefully timed urine collections.
-
Harvest heart and kidneys for histopathological analysis.
-
-
-
Data Analysis:
-
Analyze blood pressure data collected via radiotelemetry.
-
Measure urine volume, food and water intake from metabolic cage studies.
-
Quantify plasma glucose, HbA1c, and IL-1β levels.
-
Perform histopathological scoring of heart and kidney tissues.
-
Use appropriate statistical tests to compare the vehicle and this compound treated groups.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in metabolic syndrome.
Experimental Workflow
Caption: Experimental workflow for studying this compound in a rat model.
References
Application Notes and Protocols for In Vivo Studies with 8-Aminoguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine is an endogenous purine that has garnered significant interest in biomedical research due to its potent biological activities. It functions primarily as a Purine Nucleoside Phosphorylase (PNPase) inhibitor, which leads to a rebalancing of the purine metabolome. This inhibition results in increased levels of tissue-protective purines like inosine and guanosine, and decreased levels of potentially damaging purines such as hypoxanthine and xanthine.[1][2] In preclinical studies, this compound has demonstrated significant diuretic, natriuretic, glucosuric, and antihypertensive effects.[3][4] These properties make it a promising candidate for the development of novel therapeutics for cardiovascular and renal diseases.
This document provides detailed application notes and protocols for the dissolution and administration of this compound for in vivo studies, based on established experimental evidence.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Notes | Reference |
| 0.1 M Sodium Hydroxide (NaOH) | 2 mg/mL | Requires warming to achieve clear solution. | |
| 0.9% Saline with 0.03 N Hydrochloric Acid (HCl) | Not specified, but used as a vehicle for a 33.5 µmol/kg intravenous bolus. | Suitable for intravenous administration in rats. | |
| Drinking Water | 5 mg/kg/day and 10 mg/kg/day | Suitable for chronic oral administration in rats. |
Note: this compound is poorly soluble in neutral aqueous solutions. For researchers seeking a more water-soluble alternative, its prodrug, 8-aminoguanosine, can be considered, which is rapidly converted to this compound in vivo.
Table 2: Summary of In Vivo Effects of this compound in Rats
| Parameter | Route of Administration | Dose | Effect | Reference |
| Sodium Excretion | Intravenous Bolus | 33.5 µmol/kg | 17.2-fold increase | |
| Glucose Excretion | Intravenous Bolus | 33.5 µmol/kg | 12.2-fold increase | |
| Potassium Excretion | Intravenous Bolus | 33.5 µmol/kg | 71.0% decrease | |
| Urine Volume | Intravenous Bolus | 33.5 µmol/kg | ~4-fold increase | |
| Blood Pressure | Oral (in drinking water) | 5 mg/kg/day | Attenuated DOCA-salt-induced hypertension | |
| Blood Pressure | Oral (in drinking water) | 10 mg/kg/day | Slowed the increase in blood pressure in Dahl SS rats on a high salt diet |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
0.9% Sodium Chloride (Saline) solution, sterile
-
0.1 N Hydrochloric Acid (HCl), sterile
-
Sterile water for injection
-
Sterile conical tubes or vials
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by adding the required amount of 0.1 N HCl to the 0.9% saline solution to achieve a final concentration of 0.03 N HCl. For example, to prepare 10 mL of vehicle, add 3 mL of 0.1 N HCl to 7 mL of 0.9% saline.
-
Dissolution: Weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Add the prepared vehicle (0.9% saline containing 0.03 N HCl) to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may aid in dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 4.5-5.5 for this vehicle) using sterile 0.1 N NaOH or 0.1 N HCl.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to use the solution shortly after preparation for maximum stability.
Protocol 2: Preparation of this compound for Oral Administration in Drinking Water
Materials:
-
This compound powder
-
Drinking water (autoclaved or sterile)
-
Light-protected water bottles
Procedure:
-
Calculate the Required Concentration: Determine the required concentration of this compound in the drinking water based on the target dose (e.g., 5 or 10 mg/kg/day) and the average daily water consumption of the animals.
-
Example Calculation for a 10 mg/kg/day dose:
-
Average body weight of a rat: 0.3 kg
-
Daily dose per rat: 10 mg/kg * 0.3 kg = 3 mg
-
Average daily water intake: ~30 mL
-
Required concentration: 3 mg / 30 mL = 0.1 mg/mL or 100 mg/L
-
-
-
Dissolution:
-
For lower concentrations that may dissolve directly in water, add the calculated amount of this compound to the total volume of drinking water and stir vigorously. Sonication may be required.
-
For higher concentrations or to ensure complete dissolution, a small amount of 0.1 M NaOH can be used to initially dissolve the this compound, which is then neutralized with HCl and diluted with drinking water. However, for chronic studies, it is preferable to avoid significant alterations to the drinking water's pH. As an alternative, the more soluble prodrug 8-aminoguanosine can be used.
-
-
Administration: Transfer the prepared solution to light-protected water bottles and provide it to the animals ad libitum.
-
Monitoring and Replenishment: Monitor the daily water intake to ensure accurate dosing. Prepare fresh solutions regularly (e.g., every 2-3 days) to maintain stability.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the inhibition of Purine Nucleoside Phosphorylase (PNPase). This leads to an increase in the levels of inosine, which in turn activates adenosine A2B receptors, resulting in increased renal medullary blood flow and subsequent diuresis and natriuresis. This compound also inhibits Rac1, which is believed to contribute to its potassium-sparing effect.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminoguanosine and this compound Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 8-Aminoguanine to Study T-cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine is a potent inhibitor of purine nucleoside phosphorylase (PNPase), an essential enzyme in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine, which is subsequently converted into deoxyguanosine triphosphate (dGTP) within cells. T-lymphocytes are particularly sensitive to high levels of dGTP, which disrupts DNA synthesis and induces apoptosis. This selective toxicity makes this compound a valuable tool for studying T-cell function, developing immunosuppressive therapies, and investigating treatments for T-cell malignancies.[1][2][3] These application notes provide detailed protocols for utilizing this compound to modulate and study T-cell activity in vitro.
Mechanism of Action
This compound exerts its effects on T-cells primarily through the inhibition of PNPase. The downstream consequences of this inhibition are a cascade of events culminating in T-cell apoptosis.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in T-cell studies.
| Parameter | Value | Cell Type | Reference |
| PNPase Inhibition | |||
| This compound Ki | 2.8 µmol/L | Recombinant Human PNPase | [4] |
| 8-Aminohypoxanthine Ki | 28 µmol/L | Recombinant Human PNPase | [4] |
| 8-Aminoinosine Ki | 35 µmol/L | Recombinant Human PNPase | |
| In Vitro T-Cell Toxicity | |||
| 8-Aminoguanosine Concentration for Synergistic Toxicity with Deoxyguanosine | 100 µM | MOLT-4 (T-ALL cell line) | |
| Deoxyguanosine ID50 (with 8-Aminoguanosine) | ~20 µM | Mature T-cell lines |
Note: 8-Aminoguanosine is a prodrug that is converted to this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments to study T-cell function using this compound.
Protocol 1: In Vitro T-Cell Viability and Proliferation Assay
This protocol determines the dose-dependent effect of this compound on T-cell viability and proliferation.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO or 0.1 M HCl)
-
Deoxyguanosine (stock solution in sterile water or PBS)
-
96-well flat-bottom culture plates
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies, PHA)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Proliferation assay kit (e.g., BrdU or CFSE)
-
Plate reader
Procedure:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
T-cell Activation (Optional): For primary T-cells, add activation reagents according to the manufacturer's protocol.
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 0, 1, 10, 50, 100, 200 µM).
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of deoxyguanosine to all wells (except negative control) to a final concentration of 20 µM.
-
Include wells with cells only (negative control), cells with deoxyguanosine only, and cells with the highest concentration of this compound vehicle (DMSO or HCl) as controls.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Assessment:
-
Viability: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
-
Proliferation: 18 hours before the end of the incubation, add BrdU to the wells and subsequently measure its incorporation using an ELISA-based kit. Alternatively, label cells with CFSE before seeding and measure the dilution of the dye by flow cytometry.
-
Protocol 2: T-Cell Apoptosis Assay using Annexin V Staining
This protocol quantifies the percentage of apoptotic T-cells following treatment with this compound.
Materials:
-
T-cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation period (e.g., 24, 48, or 72 hours), collect the cells from each well by gentle pipetting.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Gating:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 3: Quantification of Intracellular dGTP Levels by HPLC-MS/MS
This protocol provides a highly sensitive method to measure the accumulation of dGTP in T-cells treated with this compound.
Materials:
-
T-cells treated with this compound and deoxyguanosine.
-
Methanol
-
Water (HPLC-grade)
-
Centrifuge
-
HPLC-MS/MS system with a porous graphitic carbon column
Procedure:
-
Cell Lysis and Extraction:
-
Harvest at least 1 x 10^6 T-cells per condition.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in an equal volume of ice-cold methanol and water.
-
Vortex vigorously and incubate on ice for 10 minutes to lyse the cells and precipitate proteins.
-
-
Sample Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular nucleotides, to a new tube.
-
HPLC-MS/MS Analysis:
-
Inject the supernatant onto a porous graphitic carbon chromatography column.
-
Use an appropriate elution gradient (e.g., ammonium acetate in water and ammonium hydroxide in acetonitrile) for separation.
-
Detect and quantify dGTP using tandem mass spectrometry in negative ion mode.
-
Generate a standard curve with known concentrations of dGTP to accurately quantify the levels in the cell extracts.
-
Conclusion
This compound is a powerful pharmacological tool for investigating T-cell biology. By specifically inhibiting PNPase, it allows for the controlled induction of apoptosis in T-lymphocytes, providing a model system to study the mechanisms of programmed cell death and to evaluate the efficacy of potential immunomodulatory drugs. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of T-cell function.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Actions on Renal Excretory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoguanine as a Tool for Investigating Rac1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical signaling node that regulates a diverse range of cellular processes, including cytoskeletal dynamics, cell proliferation, and gene expression.[1][2][3] Dysregulation of Rac1 activity is implicated in various pathologies, making it an important therapeutic target.[1][2] 8-Aminoguanine (8-AG) is an endogenous purine that has been identified as an inhibitor of Rac1 activity. Notably, 8-AG exhibits a dual mechanism of action, also potently inhibiting purine nucleoside phosphorylase (PNPase). This dual activity makes 8-AG a unique tool for dissecting specific physiological pathways. For instance, its Rac1 inhibitory effects are linked to the regulation of potassium excretion, whereas its PNPase inhibition mediates diuretic, natriuretic, and glucosuric effects.
These notes provide detailed applications and protocols for utilizing this compound as an investigational tool to study Rac1 inhibition, with a focus on its effects in renal physiology.
Mechanism of Action: The Dual Role of this compound
This compound presents a complex but well-defined mechanism of action. Its effects on renal function are primarily bifurcated into two distinct pathways: PNPase inhibition and Rac1 inhibition.
-
Rac1 Inhibition : Rac1 is known to activate mineralocorticoid receptors independent of aldosterone. Some guanosine analogues, including this compound, can inhibit Rac1 activation. This inhibition is the proposed mechanism for the antikaliuretic (potassium-sparing) effect of this compound, an effect mimicked by the selective Rac1 inhibitor NSC23766. However, it is important to note that this compound is considered a modest or weak inhibitor of Rac1.
-
PNPase Inhibition : this compound is a potent inhibitor of PNPase. This enzyme is crucial for the purine salvage pathway, converting inosine to hypoxanthine and guanosine to guanine. By inhibiting PNPase, this compound causes an accumulation of inosine. Elevated inosine levels then activate adenosine A2B receptors, leading to increased renal medullary blood flow, which in turn promotes diuresis, natriuresis, and glucosuria. This effect is not observed with Rac1 inhibition alone.
The following diagram illustrates the dual signaling pathways affected by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies investigating the effects of this compound on Rac1 activity and renal excretory function.
Table 1: Effect of this compound on Rac1 Activity in Mouse Collecting Duct Cells
| Treatment | Concentration | Rac1 Activity (Arbitrary Units, Mean ± SEM) | Percent Inhibition |
| Vehicle (Control) | - | 2.5 ± 0.7 | - |
| This compound | 30 µM | 1.7 ± 0.7 | ~32% |
| Data sourced from Hypertension, 2018. |
Table 2: Comparative Effects of this compound and Other Inhibitors on Renal Excretion in Rats
| Compound | Primary Target | Dose (IV Bolus) | Change in Na+ Excretion | Change in Glucose Excretion | Change in K+ Excretion |
| This compound | PNPase & Rac1 | 33.5 µmol/kg | Significant Increase | Significant Increase | Significant Decrease |
| 9-Deazaguanine | PNPase | 67 µmol/kg | Similar Increase to 8-AG | Similar Increase to 8-AG | No significant change |
| NSC23766 | Rac1 | 9.4 µmol/kg | No significant change | No significant change | Significant Decrease (Mimics 8-AG) |
| This table represents a qualitative summary of findings from the Journal of the American Heart Association, 2018. |
Experimental Protocols
Protocol 1: In Vitro Rac1 Activity Assay (Pull-Down Assay)
This protocol is designed to measure the levels of active, GTP-bound Rac1 in cultured cells following treatment with this compound.
Materials:
-
Mouse cortical collecting duct cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound (e.g., 30 µM working solution)
-
Vehicle control (e.g., 0.9% saline containing 0.03 N HCl)
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)
-
p21-activated kinase 1 (PAK1) p21-binding domain (PBD) fused to glutathione S-transferase (GST) beads (GST-PAK-PBD)
-
Primary antibody against Rac1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Workflow Diagram:
Procedure:
-
Cell Culture: Plate mouse cortical collecting duct cells and grow to desired confluency (e.g., 80-90%).
-
Treatment: Treat cells with this compound (e.g., 30 µM) or vehicle for a predetermined time.
-
Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Input Sample: Collect a small aliquot of the supernatant to serve as the "total Rac1" input control.
-
Pull-Down: Incubate the remaining supernatant with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rac1.
-
Washing: Pellet the beads by gentle centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins and the "total Rac1" input samples by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for Rac1, followed by an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using a chemiluminescence substrate and quantify the band intensity. Normalize the amount of active Rac1 (from the pull-down) to the amount of total Rac1 (from the input) for each sample.
Protocol 2: In Vivo Assessment of Rac1 Inhibition in Rats
This protocol describes how to assess the physiological consequences of Rac1 inhibition by this compound by measuring urinary potassium excretion.
Materials:
-
Sprague-Dawley rats
-
Anesthetic
-
Catheters for intravenous administration and urine collection
-
This compound (33.5 µmol/kg)
-
NSC23766 (9.4 µmol/kg, as a positive control for Rac1 inhibition)
-
9-Deazaguanine (67 µmol/kg, as a control for PNPase inhibition)
-
Vehicle (0.9% saline containing 0.03 N HCl)
-
Flame photometer or equivalent for measuring urinary electrolytes
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically place catheters in the jugular vein (for infusions) and the bladder (for urine collection).
-
Stabilization: Allow the animal to stabilize for a 1-hour period.
-
Baseline Collection (Period 1): Collect urine for a 30-minute baseline period.
-
Drug Administration: Administer a single intravenous bolus of either vehicle, this compound, NSC23766, or 9-Deazaguanine. Animals should be randomly assigned to treatment groups.
-
Post-treatment Collection (Period 2): Ten minutes after administration, begin a second 30-minute urine collection.
-
Sample Analysis: Measure the volume of urine collected in each period. Determine the concentration of sodium and potassium in the urine samples using flame photometry.
-
Data Analysis: Calculate the total excretion rate for each electrolyte (concentration × urine flow rate). Compare the post-treatment excretion rates to the baseline rates for each group. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.
Logical Framework and Comparative Analysis
The distinct effects of this compound can be best understood by comparing it to selective inhibitors. This logical framework is crucial for designing experiments and interpreting results.
Limitations and Considerations
-
Specificity: The primary consideration when using this compound as a tool to study Rac1 is its potent inhibition of PNPase. Any observed cellular or physiological effect must be carefully dissected to distinguish between consequences of Rac1 inhibition and PNPase inhibition. The use of appropriate controls, such as 9-deazaguanine (PNPase-specific inhibitor) and NSC23766 (Rac1-specific inhibitor), is essential.
-
Potency: this compound is described as a modest inhibitor of Rac1, with studies showing an approximate 25-32% reduction in activity at a concentration of 30 µM. For experiments requiring more complete ablation of Rac1 activity, other more potent and selective inhibitors may be more appropriate.
-
Prodrug Consideration: The related compound, 8-aminoguanosine, acts as a prodrug that is converted to this compound in vivo. Interestingly, 8-aminoguanosine itself is reported to be a more potent direct Rac1 inhibitor than this compound. This could be a relevant consideration for specific experimental designs.
Conclusion
This compound serves as a valuable investigational tool for studying the physiological roles of Rac1, particularly in the context of renal function and electrolyte balance. Its unique dual-inhibition profile, when used in conjunction with specific inhibitors of either PNPase or Rac1, allows for the precise delineation of the downstream consequences of these two distinct signaling pathways. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to explore the complex biology of Rac1 signaling.
References
- 1. Discovery and characterization of small molecule Rac1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiam1/Vav2-Rac1 axis: A tug-of-war between islet function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Oral Administration of 8-Aminoguanine in Rats: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the oral administration of 8-Aminoguanine in rat models, based on established experimental data. These guidelines are intended to facilitate the study of this compound's effects on various physiological and pathological conditions.
Introduction
This compound is an endogenous purine that acts as a potent inhibitor of purine nucleoside phosphorylase (PNPase). This inhibition leads to a rebalancing of the purine metabolome, characterized by an increase in tissue-protective purines like inosine and guanosine, and a decrease in tissue-damaging purines such as hypoxanthine and xanthine.[1][2] Research in rat models has demonstrated the therapeutic potential of this compound in a variety of conditions, including age-related retinal degeneration, hypertension, metabolic syndrome, and lower urinary tract dysfunctions.[1][3][4] This document outlines the established protocols for oral administration of this compound to rats to aid in the design and execution of preclinical studies.
Quantitative Data Summary
The following tables summarize the dosages and administration details from key studies involving the oral administration of this compound in rats.
| Parameter | Fischer 344 Rats (Aged) | Zucker Diabetic-Sprague Dawley (ZDSD) Rats | Dahl Salt-Sensitive (SS) Rats |
| Dosage | 5 mg/kg body weight/day | 10 mg/kg/day | 10 mg/kg/day |
| Administration Route | In drinking water | In drinking water | In drinking water |
| Vehicle | Water | Water | Not specified, likely water |
| Treatment Duration | 8 weeks | 75 days (multi-phase) | Chronic |
| Study Focus | Age-related retinal degeneration, Lower urinary tract dysfunction | Metabolic syndrome, Hypertension, Diabetes | Salt-induced hypertension, Stroke prevention |
Experimental Protocols
General Preparation of this compound Solution
This protocol is a general guideline for preparing an this compound solution for administration in drinking water.
Materials:
-
This compound powder
-
Distilled or purified water
-
Calibrated scale
-
Volumetric flasks
-
Stir plate and stir bar
-
Water bottles for animal cages
Procedure:
-
Calculate the total daily dose: Based on the average body weight of the rats in a cage and the desired dosage (e.g., 5 or 10 mg/kg/day), calculate the total amount of this compound needed per cage per day.
-
Estimate daily water consumption: Determine the average daily water intake for the rats in a cage. This can be measured for a few days prior to the experiment for accuracy.
-
Prepare the stock solution: Dissolve the calculated amount of this compound in a known volume of water to achieve the target concentration. Gentle heating and stirring may be required to fully dissolve the compound. One study noted the stability of this compound in water at room temperature for up to 3 days.
-
Administer the solution: Replace the regular drinking water in the cages with the prepared this compound solution.
-
Monitor and refresh: Measure the remaining volume of the solution daily to calculate the actual amount of this compound consumed. Prepare fresh solutions as needed, typically every 1-3 days, to ensure stability.
Protocol for Oral Gavage Administration
While administration in drinking water is common for chronic studies, oral gavage can be used for acute dosing or when precise dosage delivery is critical.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.9% saline, 1% hydroxypropyl methylcellulose)
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Accustom the rats to handling prior to the experiment. Gently restrain the rat to prevent movement and ensure proper needle insertion.
-
Dosage Calculation: Weigh the rat and calculate the exact volume of the this compound solution to be administered based on its body weight and the desired dosage. The maximum recommended dosing volume is 10 mL/kg.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth and advance it along the esophagus until it reaches the stomach. Do not force the needle.
-
Substance Administration: Slowly administer the this compound solution.
-
Post-Administration Monitoring: Observe the rat for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and monitor its recovery.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its oral administration in rats.
References
Application Notes and Protocols for Measuring 8-Aminoguanine in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of 8-Aminoguanine in plasma and urine samples, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the gold standard for its sensitive and specific detection. Alternative methods are also discussed.
Introduction
This compound is an endogenous purine that has garnered significant interest due to its physiological and pharmacological activities. It is a known inhibitor of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway. By inhibiting PNPase, this compound elevates levels of inosine and guanosine, which can exert various effects, including diuretic, natriuretic, and antihypertensive actions.[1][2][3] Accurate measurement of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic studies, understanding its metabolic pathways, and exploring its potential as a therapeutic agent.
Nitrosative stress can lead to the formation of 8-nitroguanine moieties in biomolecules, which can be subsequently converted to this compound.[4]
Quantitative Data Summary
| Biological Matrix | Species | Condition | Concentration Range | Reference |
| Urine | Sprague-Dawley Rat | Baseline | < Detection Limit to 1.3 µmol/L | [2] |
| Urine | Dahl Salt-Sensitive Rat | Baseline | 0.6 to 2.5 µmol/L | |
| Renal Microdialysate | Rat | Following IV this compound | ~30 µmol/L |
Signaling Pathway of this compound
The primary mechanism of action for this compound involves the inhibition of purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of PNPase substrates, inosine and guanosine, which are responsible for many of the downstream physiological effects.
Experimental Protocols
Method 1: UPLC-MS/MS for the Quantification of this compound in Urine and Plasma
This protocol is based on methodologies reported for the analysis of purines in biological fluids.
1. Materials and Reagents
-
This compound standard
-
Heavy-isotope labeled internal standard (e.g., ¹³C₂,¹⁵N-8-aminoguanine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation
Urine:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilute the supernatant 30-fold with ultrapure water.
-
Add the internal standard to the diluted sample.
-
Vortex and transfer to an autosampler vial for analysis.
Plasma:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 25 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling high pressures.
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 5 µm, 4.6 x 250 mm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in ultrapure water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 2% B
-
2-8 min: 2-95% B (linear gradient)
-
8-10 min: 95% B (hold)
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be determined by direct infusion of the standard)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, desolvation gas flow, source temperature).
4. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
Experimental Workflow Diagram
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than UPLC-MS/MS, HPLC-UV can be employed for applications where higher concentrations of this compound are expected, such as in enzyme kinetic studies.
1. Sample Preparation
-
Follow the same sample preparation steps as for UPLC-MS/MS, but without the addition of an internal standard unless an appropriate one for UV detection is available.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.15 M KH₂PO₄ in water (pH 6.0).
-
Mobile Phase B: 0.15 M KH₂PO₄ in 15% acetonitrile (pH 6.0).
-
Gradient Elution: A linear gradient can be optimized to separate this compound from other purines.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 259 nm.
-
Injection Volume: 10-20 µL
3. Data Analysis
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, there are no commercially available ELISA kits specifically for this compound. However, for related markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), competitive ELISA kits are available and can be used for various sample types including urine and plasma. Should an ELISA kit for this compound become available, the general principle would involve a competitive binding assay where this compound in the sample competes with a labeled this compound for binding to a limited number of antibody sites. The signal is inversely proportional to the amount of this compound in the sample.
Conclusion
The measurement of this compound in plasma and urine is most accurately and sensitively achieved using UPLC-MS/MS. The provided protocols offer a robust starting point for researchers to develop and validate their own assays. Proper sample preparation is critical to minimize matrix effects and ensure reliable quantification. The choice of analytical method will depend on the specific research question, the expected concentration range of this compound, and the available instrumentation.
References
- 1. 8-Aminoguanosine and this compound Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoguanine: A Novel Investigational Tool for Age-Associated Diseases
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Aminoguanine (8-AG) is an endogenous purine derivative that is emerging as a significant pharmacological agent for studying and potentially treating a range of age-associated diseases.[1][2][3] Its primary mechanism of action is the inhibition of purine nucleoside phosphorylase (PNPase), an enzyme involved in the purine salvage pathway.[4][5] By inhibiting PNPase, this compound modulates the levels of various purine metabolites, leading to a cascade of downstream effects that have shown promise in preclinical models of cardiovascular disease, renal dysfunction, and retinal degeneration. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in the context of age-related pathologies.
Mechanism of Action
This compound's therapeutic potential stems from its ability to rebalance the purine metabolome. It competitively inhibits PNPase, which is responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. This inhibition leads to an accumulation of the tissue-protective purines, inosine and guanosine, and a reduction in the levels of potentially damaging purines like hypoxanthine. The increased levels of inosine can then activate adenosine receptors, particularly the A2B receptor, triggering downstream signaling pathways that mediate many of this compound's beneficial effects. Additionally, this compound has been shown to inhibit Rac1, a small GTPase involved in various cellular processes, which may contribute to its potassium-sparing effects.
References
- 1. Aminoguanidine supplementation delays the onset of senescence in vitro in dermal fibroblast-like cells from senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8OHdG as a marker for Huntington disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
Application Notes and Protocols: Synthesis of 8-Aminoguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoguanine and its derivatives are a class of purine analogs that have garnered significant interest in medicinal chemistry and drug development. These compounds are notable for their biological activities, particularly as inhibitors of purine nucleoside phosphorylase (PNPase).[1] PNPase is a key enzyme in the purine salvage pathway, and its inhibition can modulate the levels of purine nucleosides, leading to various therapeutic effects.[1] this compound derivatives have shown potential in the treatment of various conditions, including T-cell mediated diseases, and have demonstrated diuretic, natriuretic, and antihypertensive properties.[1][2]
These application notes provide an overview of the common techniques for the synthesis of this compound derivatives, offering detailed experimental protocols for key methodologies. The information is intended to guide researchers in the selection and execution of synthetic strategies for the preparation of these valuable compounds.
Biological Significance and Pathways
This compound is an endogenous molecule that can be formed in vivo through the reduction of 8-nitroguanine, a product of nitrative damage to guanine moieties in DNA and RNA.[3] This process can occur via two main biosynthetic pathways involving 8-nitroguanosine as a key intermediate.
The primary mechanism of action for many this compound derivatives is the inhibition of purine nucleoside phosphorylase (PNPase). By blocking PNPase, these compounds prevent the phosphorolysis of purine nucleosides (e.g., inosine and guanosine) to their respective bases (hypoxanthine and guanine). This leads to an accumulation of purine nucleosides, which can have various downstream effects, including the activation of adenosine receptors.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of this compound and its derivatives. The choice of method often depends on the desired substituents, scalability, and available starting materials. The primary strategies include:
-
Synthesis from Pyrimidine Precursors: A classical and straightforward approach involves the cyclization of a substituted pyrimidine, such as 2,4,5-triamino-6-hydroxypyrimidine, with a suitable one-carbon source like formamide.
-
Synthesis via 8-Nitroguanine: This method utilizes the nitration of guanine or a guanine derivative to introduce a nitro group at the 8-position, which is subsequently reduced to the amino group.
-
Synthesis from Imidazole Precursors: Complex this compound analogs can be constructed by first synthesizing a substituted imidazole ring, followed by annulation of the pyrimidine ring.
-
Modification of 8-Bromoguanine: The 8-bromo derivative of guanine serves as a versatile intermediate for the introduction of various substituents at the 8-position, including the amino group, through nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4,5-Triamino-6-hydroxypyrimidine
This protocol describes a one-pot synthesis of this compound from a commercially available pyrimidine precursor.
Materials:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
Formamide
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2,4,5-triamino-6-hydroxypyrimidine sulfate in formamide.
-
Heat the mixture to reflux (approximately 180-190 °C) with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from hot water or a mixture of water and ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of this compound via 8-Nitroguanine
This two-step protocol involves the nitration of guanine followed by the reduction of the resulting 8-nitroguanine.
Step 1: Synthesis of 8-Nitroguanine
Materials:
-
Guanine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Deionized water
Procedure:
-
Carefully add guanine to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid with vigorous stirring.
-
Allow the reaction mixture to stir at low temperature for 2-3 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
The precipitated 8-nitroguanine is collected by filtration, washed with cold water until the washings are neutral, and then washed with ethanol.
-
Dry the product in a vacuum oven.
Step 2: Reduction of 8-Nitroguanine to this compound
Materials:
-
8-Nitroguanine
-
Sodium dithionite (Na₂S₂O₄)
-
Ammonium hydroxide solution
-
Deionized water
Procedure:
-
Suspend 8-nitroguanine in deionized water and add concentrated ammonium hydroxide solution until the solid dissolves.
-
Heat the solution to 60-70 °C and add sodium dithionite portion-wise with stirring until the color of the solution disappears.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the this compound by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes typical yields for the synthesis of this compound using the described methods. Purity is generally assessed by HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| From Pyrimidine Precursor | 2,4,5-Triamino-6-hydroxypyrimidine | Formamide | 60-75 | >98 |
| Via 8-Nitroguanine | Guanine | HNO₃/H₂SO₄, Na₂S₂O₄ | 50-65 (overall) | >97 |
Note: Yields and purity can vary depending on the reaction scale, purity of starting materials, and optimization of reaction and purification conditions.
Conclusion
The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of the synthetic route will depend on the specific requirements of the research, including the desired scale of synthesis, the availability of starting materials, and the need for specific substitutions on the purine ring. The protocols provided in these application notes offer a starting point for the laboratory preparation of these biologically important molecules. Further optimization of these methods may be necessary to achieve desired yields and purity for specific applications in drug discovery and development.
References
- 1. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Aminoguanosine and this compound Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical pathways of this compound production in Sprague-Dawley and Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solubility issues with 8-Aminoguanine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Aminoguanine in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the dissolution of this compound for experimental use.
FAQs
Q1: Why is my this compound not dissolving in water at room temperature?
This compound has limited solubility in neutral aqueous solutions at room temperature. It is common for it to appear as a white to beige powder that does not readily dissolve. Warming the solution can aid in dissolution.[1] For instance, a 2 mg/mL concentration in water can be achieved with warming.[1]
Q2: I'm seeing precipitation after my this compound solution cools down. How can I prevent this?
Precipitation upon cooling is expected due to the temperature-dependent solubility of this compound. To avoid this, prepare the solution fresh before each experiment and use it while it is still warm, or maintain the temperature of the solution if your experimental setup allows. For long-term studies, consider using a co-solvent or adjusting the pH.
Q3: What are the recommended solvents for this compound?
For a clear solution, 0.1 M NaOH can be used to dissolve this compound at a concentration of 2 mg/mL, and DMSO can be used to achieve a 1 mg/mL concentration; both may require warming.[1] For in vivo studies, a common vehicle is 0.9% saline containing a small amount of acid, such as 0.03 N HCl, to aid dissolution.[2]
Q4: Is there a more soluble alternative to this compound?
Yes, the prodrug 8-Aminoguanosine is significantly more soluble in water than this compound.[3] In vivo, 8-Aminoguanosine is rapidly converted to this compound. This makes it a reliable alternative for achieving higher and more stable concentrations in aqueous solutions for administration.
Q5: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. It is more soluble in alkaline solutions, such as 0.1 M NaOH, and acidic solutions compared to neutral water. This is a common characteristic of compounds with amine and lactam groups.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration | Conditions | Reference |
| Water | 2 mg/mL | Warmed | |
| 0.1 M NaOH | 2 mg/mL | Warmed, Clear Solution | |
| DMSO | 1 mg/mL | Warmed, Clear Solution | |
| 0.9% Saline | Not specified | With 0.03 N HCl for in vivo bolus |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of this compound in Alkaline Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add 0.1 M NaOH to the powder to achieve a final concentration of 2 mg/mL.
-
Dissolution: Gently warm the mixture while stirring or vortexing until the powder is completely dissolved and the solution is clear.
-
Usage: Use the freshly prepared solution. Avoid storing for extended periods to prevent precipitation.
Protocol 2: Preparation of this compound for In Vivo Administration
-
Vehicle Preparation: Prepare a vehicle solution of 0.9% saline containing 0.03 N HCl.
-
Weighing: Weigh the required amount of this compound.
-
Dissolution: Suspend the this compound in the prepared vehicle. The final concentration will depend on the desired dosage (e.g., 33.5 µmol/kg).
-
Administration: Administer the solution as an intravenous bolus immediately after preparation.
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to working with this compound.
Caption: Workflow for Solubilizing this compound.
Caption: Relationship between 8-Aminoguanosine and this compound.
References
Technical Support Center: Optimizing 8-Aminoguanine Concentration for Diuretic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the diuretic effects of 8-Aminoguanine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the diuretic effect of this compound?
A1: this compound induces diuresis, natriuresis (sodium excretion), and glucosuria (glucose excretion) primarily by inhibiting the enzyme Purine Nucleoside Phosphorylase (PNPase).[1][2][3][4][5] This inhibition leads to an accumulation of renal interstitial inosine. Inosine, in turn, activates adenosine A2B receptors, which is thought to increase renal medullary blood flow and enhance renal excretory function.
Q2: Is this compound a potassium-sparing diuretic?
A2: Yes, this compound is a potassium-sparing diuretic, meaning it promotes sodium and water excretion while decreasing potassium excretion. The antikaliuretic (potassium-sparing) effect of this compound is believed to be independent of PNPase inhibition and may involve the inhibition of Rac1.
Q3: What is the relationship between 8-Aminoguanosine and this compound?
A3: 8-Aminoguanosine is a prodrug that is metabolized to this compound in vivo. The diuretic, natriuretic, and glucosuric effects of 8-Aminoguanosine are mediated by its conversion to this compound. However, 8-Aminoguanosine may have direct antikaliuretic effects.
Q4: What are the expected effects of this compound on glucose excretion?
A4: this compound has been shown to cause a significant increase in urinary glucose excretion (glucosuria). This effect is linked to its primary mechanism of action involving PNPase inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in Diuretic Response | - Animal-to-animal variability.- Inconsistent drug administration.- Differences in hydration status of animals. | - Use a sufficient number of animals per group to account for biological variability.- Ensure precise and consistent administration techniques (e.g., intravenous bolus).- Standardize animal hydration protocols before and during the experiment. |
| Lower than Expected Natriuresis | - Suboptimal dose of this compound.- Issues with the formulation or stability of the this compound solution. | - Perform a dose-response study to determine the optimal concentration for your experimental model. Based on published studies, an intravenous dose of 33.5 μmoles/kg has been shown to be effective in rats.- Prepare fresh solutions of this compound for each experiment and ensure it is fully dissolved in the vehicle. |
| Unexpected Changes in Blood Pressure or Heart Rate | - While this compound itself does not typically increase mean arterial blood pressure or heart rate, the experimental procedure (e.g., anesthesia, surgery) can have cardiovascular effects. | - Closely monitor cardiovascular parameters throughout the experiment.- Ensure stable anesthesia and surgical preparation. |
| Inconsistent Potassium-Sparing Effect | - The mechanism for the antikaliuretic effect is distinct from the diuretic and natriuretic effects. | - If studying the potassium-sparing effect specifically, consider that the dose-response relationship may differ from that of diuresis. |
Experimental Protocols and Data
In Vivo Assessment of Diuretic Effects in Rats
This protocol is based on methodologies described in published studies.
1. Animal Preparation:
- Anesthetize rats (e.g., with Inactin).
- Perform tracheostomy to ensure a clear airway.
- Catheterize the jugular vein for intravenous infusions and the carotid artery for blood pressure monitoring.
- Catheterize the bladder for urine collection.
2. Acclimatization and Baseline Collection:
- Allow the animal to stabilize after surgery.
- Infuse a maintenance solution (e.g., saline) intravenously.
- Collect a baseline urine sample over a 30-minute period (Period 1).
3. This compound Administration:
- Administer a single intravenous bolus of this compound (e.g., 33.5 μmoles/kg) or its vehicle.
4. Post-Treatment Urine Collection:
- Collect urine for subsequent 30-minute periods (e.g., Period 2: 40-70 minutes; Period 3: 85-115 minutes post-injection).
5. Sample Analysis:
- Measure urine volume.
- Analyze urine for sodium, potassium, and glucose concentrations using appropriate methods (e.g., flame photometry, biochemical assays).
Quantitative Data Summary
The following table summarizes the effects of a 33.5 μmol/kg intravenous dose of this compound in rats, as reported in the literature.
| Parameter | Fold Increase/Decrease vs. Baseline | Reference |
| Urine Volume | ~3.6-fold increase | |
| Urinary Sodium Excretion | ~17.2-fold increase | |
| Urinary Potassium Excretion | ~71.0% decrease | |
| Urinary Glucose Excretion | ~12.2-fold increase |
Note: These values are approximations derived from published data and may vary between individual experiments.
Visualizations
Signaling Pathway of this compound's Diuretic Effect
Caption: Signaling pathway of this compound's diuretic action.
Experimental Workflow for Assessing Diuresis
Caption: Experimental workflow for in vivo diuretic assessment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 8-Aminoguanine in different buffer systems
Welcome to the technical support center for 8-Aminoguanine. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer system for working with this compound?
Based on published literature, phosphate-based buffers are commonly used and have demonstrated compatibility with this compound for short-term experiments. A frequently cited buffer is 50 mM potassium phosphate (KH₂PO₄) at a pH of 7.4.[1][2] For applications involving DNA triplex formation, a buffer system of 100 mM sodium phosphate/citric acid with 1 M NaCl has been utilized.[3]
Q2: What is the general stability of this compound in aqueous solutions?
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4) and store them at -20°C or -80°C for long-term use. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
No specific incompatibilities with common laboratory reagents have been reported in the reviewed literature. However, as a purine analog, its stability could be compromised by strong oxidizing or reducing agents and extreme pH conditions. It is always advisable to perform a compatibility test with your specific experimental system if you have concerns.
Q5: How can I monitor the stability of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are effective analytical methods for monitoring the concentration and purity of this compound and detecting any potential degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental buffer. | Verify the pH of your buffer system. Based on successful usage in the literature, a pH around 7.4 is recommended. If you must use a different pH, it is advisable to perform a preliminary stability test (see Experimental Protocols section). Consider the ionic strength and composition of your buffer, as some components may accelerate degradation. |
| Improper storage of this compound stock or working solutions. | Ensure stock solutions are stored at or below -20°C in small aliquots to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment from a thawed aliquot. | |
| Exposure to elevated temperatures for extended periods. | Minimize the time that this compound solutions are kept at room temperature or higher. If your protocol requires incubation at elevated temperatures, try to keep the duration as short as possible. | |
| Precipitation observed in the this compound solution. | The concentration of this compound exceeds its solubility in the chosen buffer. | Check the solubility of this compound in your specific buffer system. You may need to adjust the concentration, pH, or buffer composition. Gentle warming and sonication may help to redissolve the compound, but be mindful of potential degradation at higher temperatures. |
| The buffer is at an inappropriate pH, causing the compound to precipitate. | Ensure the pH of your buffer is within a range where this compound is soluble and stable. A pH of 7.4 has been shown to be effective. |
Summary of Buffer Systems Used in Published Studies
| Buffer System | pH | Concentration | Application | Reference |
| Potassium Phosphate (KH₂PO₄) | 7.4 | 50 mM | Enzymatic assays with Purine Nucleoside Phosphorylase (PNPase) | |
| Sodium Phosphate/Citric Acid with NaCl | Not specified | 100 mM / 1 M | DNA triplex melting experiments | |
| Phosphate Buffered Saline (PBS) | Not specified | Not specified | Incubation with preglomerular vascular smooth muscle cells |
Experimental Protocols
Protocol for Assessing this compound Stability in a Novel Buffer System
This protocol provides a general framework for researchers to validate the stability of this compound in their specific experimental buffer.
Objective: To determine the stability of this compound in a user-defined buffer system over time and at different temperatures.
Materials:
-
This compound
-
User-defined buffer system
-
HPLC or UPLC-MS/MS system
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in your buffer of interest at the final working concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC or UPLC-MS/MS method to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubation: Aliquot the remaining solution into separate vials for each time point and temperature condition you wish to test. Place the vials in the respective temperature-controlled environments.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.
-
Analysis: Analyze the collected aliquots using the same analytical method as for the T=0 sample.
-
Data Analysis: Compare the concentration and purity of this compound at each time point and temperature to the T=0 sample. A significant decrease in concentration or the appearance of new peaks in the chromatogram may indicate degradation.
Visualizations
Experimental Workflow for Stability Assessment
References
common challenges in 8-Aminoguanine experiments
Welcome to the technical support center for 8-Aminoguanine experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3] This inhibition leads to a rebalancing of the purine metabolome, characterized by an increase in the levels of inosine and guanosine (PNPase substrates) and a decrease in hypoxanthine and guanine (PNPase products).[1][4] The elevated inosine levels activate adenosine A2B receptors, which contributes to effects such as increased renal medullary blood flow, diuresis, and natriuresis. Additionally, this compound inhibits Rac1 activity, a mechanism independent of PNPase inhibition, which is linked to its potassium-sparing (antikaliuretic) effects.
Q2: What is the difference between this compound and 8-Aminoguanosine?
A2: 8-Aminoguanosine is considered a prodrug of this compound. It is much more soluble in water than this compound, making it easier to administer in some experimental settings. In vivo, 8-aminoguanosine is rapidly converted to this compound, which is responsible for most of its pharmacological effects, including diuresis, natriuresis, and glucosuria. However, the potassium-sparing effect may have contributions directly from 8-aminoguanosine.
Q3: What are the known off-target effects of this compound?
A3: Studies have shown that this compound does not significantly block several other common targets. Specifically, it has been demonstrated that this compound does not inhibit the epithelial sodium channel (ENaC), Na+/H+ exchangers, or adenosine A1 receptors at concentrations where it effectively inhibits PNPase and Rac1.
Q4: How should this compound powder be stored?
A4: this compound powder should be stored in a desiccated environment at 2-8°C.
Q5: What is the stability of this compound in solution?
A5: While detailed stability studies are not extensively reported in the search results, experimental protocols involving intravenous infusions in animal models suggest that this compound is stable in saline solution for the duration of the experiment. For cell culture, it is best practice to prepare fresh solutions for each experiment to avoid degradation.
Troubleshooting Guide
Problem: My this compound powder is not dissolving.
-
Possible Cause 1: Incorrect Solvent. this compound has low solubility in water and standard buffers.
-
Solution: A manufacturer's datasheet suggests dissolving this compound in 0.1 M NaOH at a concentration of 2 mg/mL, which may require warming. For animal studies, its more soluble prodrug, 8-aminoguanosine, is often used. Always verify the final pH of your stock solution and adjust it to be compatible with your experimental system, being careful to avoid precipitation.
-
-
Possible Cause 2: Concentration is too high. You may be attempting to create a stock solution that is above the solubility limit of the compound.
-
Solution: Try preparing a more dilute stock solution. If a higher concentration is necessary, consider using 8-aminoguanosine.
-
Problem: I am not observing the expected diuretic or natriuretic effect in my animal model.
-
Possible Cause 1: Insufficient Dose. The dose of this compound may be too low to effectively inhibit PNPase in vivo.
-
Solution: Review published literature for effective dosage ranges. A dose of 33.5 µmol/kg (intravenous) has been shown to be effective in rats. Perform a dose-response study to determine the optimal concentration for your model and experimental conditions.
-
-
Possible Cause 2: Poor Bioavailability. If administering orally, the absorption of this compound might be limited.
-
Solution: Consider using intravenous (IV) or intraperitoneal (IP) injection to ensure more direct and consistent systemic exposure. Alternatively, using the more soluble prodrug 8-aminoguanosine orally may improve absorption.
-
-
Possible Cause 3: Animal Model Insensitivity. The specific strain or species of your animal model may respond differently to this compound.
-
Solution: Confirm that the mechanism of action (PNPase inhibition and A2B receptor signaling) is conserved and relevant in your chosen animal model. The effects have been well-documented in Sprague-Dawley and Dahl salt-sensitive rats.
-
Problem: I am observing unexpected toxicity in my cell culture experiments.
-
Possible Cause 1: High Concentration. The concentration of this compound may be too high, leading to off-target cytotoxic effects.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration. Toxicity can be assessed using standard cell viability assays (e.g., MTT or Trypan Blue exclusion). Concentrations used in mouse cortical collecting duct cells have been around 30 µmol/L.
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like NaOH to dissolve the compound, the final concentration of the solvent in the cell culture medium may be toxic.
-
Solution: Ensure the final concentration of the solvent is well below known toxic levels (typically <0.1%). Run a vehicle control (medium with the solvent alone) to confirm that the solvent is not causing the observed toxicity.
-
-
Possible Cause 3: Contamination. The this compound powder or stock solution may be contaminated.
-
Solution: Use sterile techniques when preparing stock solutions. Filter-sterilize the final stock solution before adding it to the cell culture medium.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from various experimental models.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | Substrate | K_i (µmol/L) | Inhibition Type | Source |
|---|---|---|---|---|---|
| This compound | Human Recombinant PNPase | Inosine | 2.8 | Competitive | |
| This compound | Human Recombinant PNPase | Guanosine | ~2.3 (inferred) | Competitive | |
| 8-Aminohypoxanthine | Human Recombinant PNPase | Inosine | 28 | Competitive | |
| 8-Aminohypoxanthine | Human Recombinant PNPase | Guanosine | 20 | Competitive |
| 8-Aminoinosine | Human Recombinant PNPase | Guanosine | 35 | Competitive | |
Table 2: Effects on Renal Function in Anesthetized Rats (Dose: 33.5 µmol/kg IV)
| Compound | Change in Urine Volume | Change in Sodium Excretion | Change in Potassium Excretion | Change in Glucose Excretion | Source |
|---|---|---|---|---|---|
| This compound | 3.6-fold increase | 17.2-fold increase | 71.0% decrease | 12.2-fold increase | |
| 8-Aminoguanosine | 4.2-fold increase | 26.6-fold increase | 69.1% decrease | 12.1-fold increase | |
| Amiloride | 4.5-fold increase | 13.6-fold increase | 96.5% decrease | No change | |
| 8-Aminohypoxanthine | Significant Increase | Significant Increase | No change | Significant Increase |
| 8-Aminoinosine | Significant Increase | Significant Increase | No change | Significant Increase | |
Experimental Protocols
Protocol 1: In Vitro PNPase Inhibition Assay
This protocol is based on methodologies described for assessing the inhibitory effects of 8-aminopurines on recombinant human PNPase (rhPNPase).
-
Reagent Preparation:
-
Assay Buffer: 50 mmol/L KH₂PO₄ (pH 7.4) containing 0.1 mg/ml bovine serum albumin (BSA).
-
Enzyme Stock: Prepare a stock solution of rhPNPase. The final concentration in the reaction should be very low (e.g., 1 ng per 50 µl) to ensure linear reaction velocities.
-
Substrate Stock: Prepare stock solutions of inosine or guanosine (e.g., 100–2000 µmol/L working concentrations).
-
Inhibitor Stock: Prepare stock solutions of this compound at various concentrations (e.g., 25 or 50 µmol/L final concentrations).
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate or microcentrifuge tubes. Each reaction should have a final volume of 50 µl.
-
To each well/tube, add the assay buffer, the desired concentration of this compound (or vehicle control), and the substrate (inosine or guanosine).
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding 1 ng of rhPNPase.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding a quenching agent (e.g., an acid like HClO₄).
-
-
Data Analysis:
-
Measure the concentration of the product (hypoxanthine from inosine, or guanine from guanosine) using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the initial reaction velocities.
-
Fit the results to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to determine the Ki value.
-
Protocol 2: Cell Culture Experiment - Rac1 Activity Assay
This protocol is a general guide for assessing the effect of this compound on Rac1 activity in cultured cells, based on methods used in mouse cortical collecting duct cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., mouse cortical collecting duct cells) to ~80-90% confluency in complete growth medium.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment, if required, to reduce basal Rac1 activity.
-
Treat the cells with this compound (e.g., 30 µmol/L) or vehicle control for the desired time period. Include a positive control for Rac1 activation (e.g., growth factors) or inhibition if available.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a specific Rac1 lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Rac1 Pull-Down Assay:
-
This assay is based on the principle that active, GTP-bound Rac1 binds specifically to the p21-binding domain (PBD) of its effector, PAK.
-
Incubate equal amounts of protein lysate with agarose beads conjugated to the GST-PBD fusion protein.
-
During this incubation, the active Rac1-GTP will bind to the beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Use a suitable secondary antibody and detect the signal using chemiluminescence.
-
Also, run a western blot for total Rac1 from a small fraction of the initial cell lysate to normalize the amount of active Rac1 to the total Rac1 present in each sample.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of active (pulled-down) Rac1 to total Rac1 for each condition. Compare the ratio in this compound-treated cells to the control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for an in vivo rat experiment.
Caption: Logic diagram for troubleshooting experiments.
References
Technical Support Center: Enhancing the In Vivo Efficacy of 8-Aminoguanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Aminoguanine in vivo. Our goal is to help you overcome common challenges and improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's in vivo effects?
This compound primarily acts as an inhibitor of purine nucleoside phosphorylase (PNPase).[1][2][3] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of PNPase substrates like inosine and guanosine, while decreasing the levels of its products, such as hypoxanthine and guanine.[1][2] The accumulation of inosine, in particular, activates adenosine A2B receptors, which is thought to mediate many of the downstream effects, including increased renal medullary blood flow, diuresis, natriuresis, and glucosuria.
Q2: I'm having trouble dissolving this compound for my in vivo experiments. What are the recommendations?
Poor aqueous solubility is a known challenge with this compound. To overcome this, the use of its prodrug, 8-aminoguanosine, is highly recommended. 8-aminoguanosine is much more soluble in water and is rapidly converted to this compound in vivo, ensuring reliable and consistent delivery.
Q3: What are the suggested routes of administration and dosages for this compound in preclinical models?
This compound and its prodrug have been successfully administered both orally and intravenously in rat models.
-
Oral Administration: Chronic studies have utilized oral doses of 5 mg/kg/day and 10 mg/kg/day of this compound, often administered in the drinking water.
-
Intravenous Administration: For acute studies, an intravenous bolus of 33.5 µmol/kg has been shown to be effective in inducing diuresis and natriuresis in rats.
Q4: Are there any known off-target effects of this compound that I should be aware of?
Yes, while the primary target is PNPase, some effects of this compound appear to be independent of this mechanism. The most notable is its antikaliuretic (potassium-sparing) effect, which is not mediated by PNPase inhibition. There is some evidence to suggest that this may be related to a weak inhibition of Rac1, though more research is needed to fully understand this pathway.
Q5: How can I monitor the in vivo efficacy of my this compound treatment?
The efficacy of this compound can be assessed through several key endpoints:
-
Biochemical Markers: A primary indicator of target engagement is the alteration of the purine metabolome. This can be monitored by measuring the urinary or plasma ratios of PNPase substrates to products (e.g., inosine-to-hypoxanthine and guanosine-to-guanine ratios). An increase in these ratios suggests effective PNPase inhibition.
-
Physiological Readouts: Depending on the disease model, efficacy can be measured by changes in urine volume, sodium and glucose excretion, blood pressure, and markers of inflammation (e.g., circulating IL-1β).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo | Poor Bioavailability: Due to low solubility, this compound may not be adequately absorbed when administered orally as a suspension. | Use the Prodrug: Administer 8-aminoguanosine, which is more water-soluble and is efficiently converted to this compound in vivo. This provides more reliable and reproducible dosing. |
| Inadequate Dose: The administered dose may be insufficient to achieve therapeutic concentrations at the target site. | Dose Optimization: Perform a dose-response study to determine the optimal dose for your specific animal model and disease state. Refer to published studies for starting dose ranges (e.g., 5-10 mg/kg/day orally in rats). | |
| Unexpected physiological responses | Off-Target Effects: The observed effect may be due to the known PNPase-independent actions of this compound, such as its antikaliuretic effect. | Include Appropriate Controls: Use a PNPase inhibitor with a different chemical structure (e.g., 9-deazaguanine) as a control to differentiate between PNPase-dependent and -independent effects. |
| Difficulty in confirming target engagement | Inappropriate Sample Collection Timing: The timing of blood or urine collection may not align with the peak pharmacokinetic and pharmacodynamic effects of the compound. | Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a preliminary PK/PD study to determine the time course of this compound concentration and its effect on the purine metabolome in your model. |
| Insensitive Analytical Methods: The methods used to measure purine levels may not be sensitive enough to detect significant changes. | Utilize Mass Spectrometry: Employ highly sensitive analytical methods such as UPLC-MS/MS for the accurate quantification of purines in biological samples. |
Data Presentation
Table 1: In Vivo Efficacy of this compound and its Prodrug in Rodent Models
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Sprague-Dawley Rats | 33.5 µmol/kg, IV | Increased urine volume (3.6-fold), sodium excretion (17.2-fold), and glucose excretion (12.2-fold); decreased potassium excretion (71.0%). | |
| 8-Aminoguanosine | Sprague-Dawley Rats | 33.5 µmol/kg, IV | Increased urine volume (4.2-fold), sodium excretion (26.6-fold), and glucose excretion (12.1-fold); decreased potassium excretion (69.1%). | |
| This compound | Deoxycorticosterone/salt-induced Hypertensive Rats | 5 mg/kg/day, Oral | Suppressed the development of hypertension. | |
| This compound | Dahl Salt-Sensitive Rats on a high salt diet | 10 mg/kg/day, Oral | Slowed the increase in blood pressure. | |
| This compound | Zucker Diabetic-Sprague Dawley (ZDSD) Rats | 10 mg/kg/day, Oral | Decreased mean arterial blood pressure, reduced circulating IL-1β by 71%, and lowered HbA1c. |
Experimental Protocols
Protocol 1: Acute Intravenous Administration of this compound in Rats
This protocol is adapted from studies investigating the acute diuretic and natriuretic effects of this compound.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (e.g., with Inactin, 90 mg/kg IP). Maintain body temperature at 37°C. Cannulate the trachea, jugular vein (for infusions), carotid artery (for blood pressure monitoring), and ureter (for urine collection).
-
Stabilization: Allow the animal to stabilize for a 1-hour period following surgery.
-
Basal Measurements: Collect a baseline urine sample over a 30-minute period.
-
Drug Administration: Administer a single intravenous bolus of this compound at a dose of 33.5 µmol/kg.
-
Post-Dose Urine Collection: Collect urine for two consecutive 30-minute periods following a 10-minute post-injection equilibration time.
-
Analysis: Analyze urine for volume, sodium, potassium, and glucose concentrations. Concurrently, monitor mean arterial blood pressure and heart rate.
Protocol 2: Chronic Oral Administration of this compound in a Hypertension Model
This protocol is based on studies evaluating the long-term antihypertensive effects of this compound.
-
Animal Model: Utilize a relevant model of hypertension, such as deoxycorticosterone/salt-treated rats or Dahl salt-sensitive rats.
-
Drug Preparation: Prepare a solution of this compound in the drinking water to achieve the desired daily dose (e.g., 5 or 10 mg/kg/day), accounting for the average daily water consumption of the animals.
-
Treatment Period: Administer the this compound-containing drinking water for the duration of the study (e.g., several weeks).
-
Blood Pressure Monitoring: Continuously monitor blood pressure throughout the study using radiotelemetry for the most accurate and comprehensive data.
-
Endpoint Analysis: At the end of the treatment period, collect blood and urine samples for biochemical analysis (e.g., purine metabolites, electrolytes). Tissues can be collected for histological examination.
Visualizations
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 8-Aminoguanine's Effects on Potassium Excretion: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of 8-Aminoguanine on potassium excretion. This guide is designed to address specific experimental issues and provide clarity on the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in urinary potassium excretion after administering this compound. Is this an expected result?
A1: Yes, a reduction in potassium excretion is a well-documented and expected effect of this compound.[1][2] This potassium-sparing effect occurs alongside its diuretic, natriuretic (sodium excretion), and glucosuric (glucose excretion) properties.[3][4]
Q2: What is the mechanism behind this compound's potassium-sparing effect?
A2: The reduction in potassium excretion induced by this compound is independent of its effects on sodium and glucose excretion.[1] The primary proposed mechanism is the inhibition of Rac1, a small GTPase that plays a role in regulating mineralocorticoid receptor activity. Unlike its diuretic and natriuretic effects, the potassium-sparing action is not mediated by the inhibition of purine nucleoside phosphorylase (PNPase).
Q3: We observe diuresis and natriuresis, but no significant change in potassium excretion after this compound administration. What could be the issue?
A3: This is an unexpected result, as the potassium-sparing effect is a consistent finding. Here are a few troubleshooting considerations:
-
Compound Purity and Integrity: Verify the purity and stability of your this compound compound. Degradation or impurities could lead to altered pharmacological activity.
-
Dose and Administration: Ensure the correct dose is being administered. Studies in rats have effectively used intravenous doses around 33.5 µmol/kg. The route and timing of administration can also influence the observed effects.
-
Experimental Model: While the effect is robust in rodent models, consider potential species-specific differences if you are using a different animal model.
-
Confounding Substances: Review your experimental protocol for any co-administered substances that might interfere with renal potassium handling or counteract the effects of this compound.
-
Analytical Methods: Double-check the accuracy and calibration of the equipment used to measure urinary potassium levels.
Q4: Is the potassium-sparing effect of this compound related to its inhibition of nitric oxide synthase (NOS)?
A4: While some guanidine compounds are known to inhibit nitric oxide synthase, the primary mechanism for the antikaliuretic (potassium-sparing) effect of this compound is attributed to Rac1 inhibition. The diuretic and natriuretic effects are linked to PNPase inhibition.
Q5: Can we use other purine analogs to study diuresis and natriuresis without affecting potassium excretion?
A5: Yes. Compounds such as 9-deazaguanine, 8-aminoinosine, and 8-aminohypoxanthine have been shown to inhibit PNPase and induce diuresis and natriuresis without altering potassium excretion. This makes them useful tools for studying the PNPase-dependent pathways in isolation from the potassium-sparing effect of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on urinary excretion in rats.
Table 1: Effects of this compound on Urinary Excretion in Rats
| Parameter | Baseline (Period 1) | Post this compound (33.5 µmol/kg, IV) | Fold Change | Reference |
| Urine Volume | ~0.3 mL/30 min | ~0.9 - 1.5 mL/30 min | ~3.0 - 5.0 | |
| Sodium Excretion | ~4.4 - 18 µmol/30 min | ~38 - 216 µmol/30 min | ~8.6 - 17.2 | |
| Potassium Excretion | ~29 - 62 µmol/30 min | ~5.4 - 39 µmol/30 min | ~-0.7 to -0.9 | |
| Glucose Excretion | ~17 - 31 µg/30 min | ~159 - 298 µg/30 min | ~9.3 - 12.2 |
Values are approximate ranges compiled from the cited literature and may vary based on specific experimental conditions.
Table 2: Comparative Effects of this compound and Other Compounds on Potassium Excretion in Rats
| Compound (Dose) | Effect on Potassium Excretion | Reference |
| This compound (33.5 µmol/kg, IV) | Significant Decrease | |
| 9-Deazaguanine (67 µmol/kg, IV) | No significant effect | |
| Nsc23766 (Rac1 inhibitor, 9.4 µmol/kg, IV) | Mimicked the K+ sparing effect of 8-AG | |
| 8-Aminoinosine (33.5 µmol/kg, IV) | No significant effect | |
| 8-Aminohypoxanthine (33.5 µmol/kg, IV) | No significant effect |
Experimental Protocols
Key Experiment: Assessing the In Vivo Effects of this compound on Renal Excretory Function in Anesthetized Rats
This protocol is a generalized summary based on methodologies described in the cited literature.
-
Animal Preparation:
-
Anesthetize rats (e.g., with Inactin, 90 mg/kg IP).
-
Surgically instrument the animals for the collection of urine (via ureter cannulation), measurement of mean arterial blood pressure (MABP), and heart rate (HR).
-
Infuse a maintenance solution (e.g., 0.9% saline) intravenously.
-
-
Stabilization and Baseline Collection:
-
Allow for a stabilization period of at least 1 hour after surgery.
-
Collect a baseline urine sample over a 30-minute period (Period 1).
-
-
Compound Administration:
-
Administer this compound (e.g., 33.5 µmol/kg) or vehicle as an intravenous bolus.
-
-
Post-Treatment Urine Collection:
-
Collect urine for subsequent 30-minute periods (e.g., Period 2: 40-70 minutes post-injection; Period 3: 85-115 minutes post-injection).
-
-
Sample Analysis:
-
Measure urine volume.
-
Determine urinary concentrations of sodium and potassium using flame photometry.
-
Measure urinary glucose concentration using a colorimetric assay kit.
-
-
Data Analysis:
-
Calculate the excretion rates for each parameter.
-
Compare the excretion rates during the post-treatment periods to the baseline period.
-
Visualizations
Caption: Dual signaling pathways of this compound in the kidney.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 8-Aminoguanosine and this compound Exert Diuretic, Natriuretic, Glucosuric, and Antihypertensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 8-Aminoguanine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-aminoguanine. The information focuses on the well-documented biosynthetic pathways of this compound under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary biosynthetic pathways of this compound in experimental settings?
A1: this compound is endogenously produced from the precursor 8-nitroguanosine through two main enzymatic pathways.[1][2] These pathways are critical to understand for in vitro and in vivo experimental design.
-
Pathway 1: This pathway involves the reduction of 8-nitroguanosine to 8-aminoguanosine, which is then converted to this compound by the enzyme purine nucleoside phosphorylase (PNPase).[1][2]
-
Pathway 2: In this pathway, 8-nitroguanosine is first phosphorolyzed by PNPase to form 8-nitroguanine, which is subsequently reduced to this compound.[1]
Nitrosative stress can lead to the formation of 8-nitroguanine moieties in biomolecules, which upon degradation, release 8-nitroguanosine and 8-nitro-2'-deoxyguanosine, precursors for this compound synthesis.
Q2: What is the role of Purine Nucleoside Phosphorylase (PNPase) in the study of this compound?
A2: PNPase is a key enzyme in the biosynthesis of this compound, catalyzing the phosphorolysis of 8-substituted guanosine analogs. This compound itself is a known inhibitor of PNPase. This inhibitory activity is a crucial aspect of its biological function and is often a focus of experimental studies. When designing experiments, it is important to consider that this compound can modulate the activity of the very enzyme involved in its synthesis, potentially creating feedback loops or competitive inhibition scenarios depending on the experimental setup.
Q3: Are there known degradation pathways for this compound under common experimental conditions?
A3: While the biosynthetic pathways of this compound are well-documented, specific studies detailing its degradation pathways under various experimental conditions (e.g., pH, temperature, oxidative stress) are not extensively covered in the currently available scientific literature. However, general precautions for handling purine analogs should be followed to minimize potential degradation. This includes protection from light, extreme pH, and high temperatures unless these are the experimental variables being studied. Researchers may need to perform initial stability studies under their specific experimental conditions to assess the stability of this compound.
Q4: What are the key analytical techniques used to study this compound and its precursors?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods for the separation and quantification of this compound and its related purines like 8-nitroguanosine, 8-aminoguanosine, and 8-nitroguanine in biological samples and reaction mixtures.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step |
| Inactive PNPase Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Perform an activity assay with a known substrate like inosine to confirm enzyme functionality. - Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Sub-optimal Reaction Conditions | - Verify the pH and temperature of the reaction buffer are optimal for PNPase activity (typically around pH 7.4 and 37°C). - Ensure the correct concentration of phosphate is present in the buffer, as it is a substrate for the phosphorolysis reaction. |
| Degradation of Precursors | - Check the stability of 8-nitroguanosine or 8-aminoguanosine under the reaction conditions. Consider running a control reaction without the enzyme to assess substrate stability. - Prepare fresh solutions of the precursor substrates before each experiment. |
| Presence of PNPase Inhibitors | - Ensure that no known PNPase inhibitors are present in the reaction mixture, other than this compound if its inhibitory effect is being studied. - If using complex biological samples, consider potential endogenous inhibitors. |
Issue 2: Inconsistent or Unexpected HPLC/UPLC-MS/MS Results
| Potential Cause | Troubleshooting Step |
| Poor Chromatographic Resolution | - Optimize the mobile phase composition and gradient to improve the separation of this compound from its precursors and other related purines. - Ensure the HPLC column is not degraded and is appropriate for purine analysis. |
| Matrix Effects in Biological Samples | - Perform a matrix effect study by spiking known concentrations of this compound into a blank matrix. - If significant matrix effects are observed, consider solid-phase extraction (SPE) or other sample cleanup methods. |
| In-source Fragmentation or Adduct Formation in MS | - Optimize the mass spectrometer source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation. - Check for the presence of common adducts (e.g., sodium, potassium) and adjust the data processing accordingly. |
| Instability of Analytes in Autosampler | - If there is a long sequence of samples, assess the stability of this compound and its precursors in the autosampler over the duration of the run. - Consider using a cooled autosampler. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Pathway 1
This protocol describes the two-step conversion of 8-nitroguanosine to this compound.
Step 1: Reduction of 8-Nitroguanosine to 8-Aminoguanosine
-
Prepare a solution of 8-nitroguanosine in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a reducing agent, such as sodium dithionite, in a stoichiometric excess.
-
Incubate the reaction mixture at room temperature, monitoring the reaction progress by HPLC until the conversion to 8-aminoguanosine is complete.
-
Purify the 8-aminoguanosine product using preparative HPLC if necessary.
Step 2: Conversion of 8-Aminoguanosine to this compound using PNPase
-
Prepare a reaction mixture containing the purified 8-aminoguanosine, recombinant PNPase, and phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
Monitor the formation of this compound over time using HPLC.
-
Terminate the reaction by heat inactivation of the enzyme or by adding a quenching solution (e.g., perchloric acid).
-
Analyze the final product mixture by HPLC or UPLC-MS/MS for quantification.
Protocol 2: Analysis of PNPase Inhibition by this compound
This protocol details a kinetic assay to determine the inhibitory constant (Ki) of this compound for PNPase.
-
Prepare a series of reaction mixtures containing a fixed concentration of PNPase, varying concentrations of a known PNPase substrate (e.g., inosine), and varying concentrations of this compound in a phosphate buffer (pH 7.4).
-
Initiate the reactions by adding the enzyme and incubate at 37°C for a fixed time, ensuring the reaction remains in the linear range.
-
Terminate the reactions and measure the concentration of the product (e.g., hypoxanthine) using HPLC.
-
Plot the reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., Lineweaver-Burk plot) to determine the Ki value for this compound.
Quantitative Data Summary
| Parameter | Value | Enzyme | Substrate | Reference |
| Ki of this compound | 2.8 µmol/L | Human recombinant PNPase | Inosine |
Visualizations
Caption: Biosynthetic pathways of this compound from 8-nitroguanosine.
Caption: Workflow for determining the PNPase inhibition constant (Ki) of this compound.
References
how to minimize off-target effects of 8-Aminoguanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Aminoguanine, focusing on minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary on-target effect is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][4] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of PNPase substrates like inosine and guanosine, while decreasing the levels of its products, such as hypoxanthine and guanine.[1] The accumulation of inosine, in particular, activates adenosine A2B receptors, which is thought to mediate the downstream diuretic, natriuretic, and glucosuric effects.
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is its antikaliuretic effect, meaning it reduces potassium excretion. This effect is independent of PNPase inhibition. Evidence suggests that this may be due to the inhibition of Rac1, a small G-protein. Other potential off-target effects on the epithelial sodium channel (ENaC), Na+/H+ exchangers, and adenosine A1 receptors have been investigated and ruled out.
Q3: How can I minimize the antikaliuretic off-target effect of this compound?
To minimize the potassium-sparing effect while retaining the desired diuretic and natriuretic effects, researchers can consider using alternative 8-aminopurines. Compounds like 8-aminoinosine and 8-aminohypoxanthine also inhibit PNPase and induce diuresis and natriuresis but, importantly, do not alter potassium excretion. Therefore, selecting an appropriate 8-aminopurine analog can be a key strategy to mitigate this specific off-target effect.
Q4: Are there any strategies for targeted delivery of this compound to reduce systemic off-target effects?
While the provided literature primarily focuses on systemic administration, targeted drug delivery systems are a general strategy to reduce off-target effects of therapeutic agents. For this compound, nanoparticle-based delivery systems could be explored to enhance its accumulation in the target organ (e.g., the kidney) and limit systemic exposure, thereby potentially reducing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high serum potassium levels (hyperkalemia) in animal models. | The antikaliuretic off-target effect of this compound. | - Monitor serum potassium levels closely. - Consider reducing the dose of this compound. - Switch to an alternative 8-aminopurine that does not affect potassium excretion, such as 8-aminoinosine or 8-aminohypoxanthine. |
| Observed diuretic and natriuretic effects are lower than expected. | - Suboptimal dosage. - Poor bioavailability of the administered compound. | - Perform a dose-response study to determine the optimal concentration. - Ensure proper formulation and administration of this compound to maximize bioavailability. |
| Inconsistent results between experiments. | - Variability in animal models (e.g., genetic background, age). - Differences in experimental conditions. | - Standardize the animal model and experimental protocols. - Include appropriate positive and negative controls in each experiment. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of 8-Aminopurines against PNPase
| Compound | Inhibitory Potency Order |
| This compound | 1st (most potent) |
| 8-Aminohypoxanthine | 2nd |
| 8-Aminoinosine | 2nd |
Table 2: Effects of this compound on Renal Excretion in Rats
| Parameter | Effect | Fold Change (vs. Vehicle) | Reference |
| Urine Volume | Increase | ~3.6-fold | |
| Sodium Excretion | Increase | ~17.2-fold | |
| Glucose Excretion | Increase | ~12.2-fold | |
| Potassium Excretion | Decrease | ~71% reduction |
Experimental Protocols
Protocol 1: Assessing the On-Target (Diuretic/Natriuretic) and Off-Target (Antikaliuretic) Effects of 8-Aminopurines in a Rat Model
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimate animals to metabolic cages for at least 3 days before the experiment.
-
Baseline Measurements: Collect urine for a 24-hour period to determine baseline urine volume, sodium, and potassium excretion.
-
Drug Administration:
-
Divide animals into four groups: Vehicle control, this compound, 8-Aminoinosine, and 8-Aminohypoxanthine.
-
Administer the compounds intravenously at a dose of 33.5 µmol/kg.
-
-
Sample Collection: Collect urine for 24 hours post-administration.
-
Analysis:
-
Measure urine volume.
-
Determine urinary sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of sodium and potassium.
-
-
Data Interpretation: Compare the changes in urine volume, sodium excretion, and potassium excretion between the different treatment groups and the vehicle control. This will allow for a direct comparison of the on-target and off-target effects of each compound.
Visualizations
Caption: Signaling pathway of this compound's on-target effects.
Caption: Workflow for assessing 8-aminopurine on- and off-target effects.
References
Technical Support Center: 8-Aminoguanine Dosage for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of 8-Aminoguanine for long-term experimental studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as an inhibitor of the enzyme purine nucleoside phosphorylase (PNPase).[1][2][3][4][5] This inhibition leads to a "rebalancing" of the purine metabolome, increasing the levels of tissue-protective purines like inosine and guanosine, while decreasing the levels of potentially tissue-damaging purines such as hypoxanthine and xanthine. The increased inosine levels can activate adenosine A2B receptors, leading to various downstream effects, including increased renal medullary blood flow.
Q2: What are the reported therapeutic effects of long-term this compound administration in animal models?
Long-term oral administration of this compound has shown several beneficial effects in rodent models, including:
-
Attenuation of hypertension in deoxycorticosterone/salt-induced and Dahl salt-sensitive rats.
-
Prevention of strokes and increased lifespan in Dahl salt-sensitive rats on a high-salt diet.
-
Amelioration of metabolic syndrome characteristics in Zucker Diabetic-Sprague Dawley (ZDSD) rats, including lowering blood pressure, improving diabetes, and reducing organ damage.
-
Reversal of age-associated lower urinary tract dysfunction and retinal degeneration.
Q3: What are the known side effects or toxicities associated with long-term this compound administration?
The available literature suggests that this compound and its prodrug, 8-aminoguanosine, are generally well-tolerated in animal models with no major signs of toxicity reported at therapeutic doses. However, it is important to consider the following:
-
Hypotension: While this compound itself has not been reported to cause significant hypotension at studied doses, a downstream mechanism involves the inhibition of Rac1. High doses of other Rac1 inhibitors have been shown to cause unacceptable hypotension in rats. Therefore, monitoring blood pressure, especially at higher doses of this compound, is recommended.
-
Selective T-cell Toxicity: In combination with 2'-deoxyguanosine, 8-aminoguanosine has demonstrated selective toxicity towards T lymphoblasts in cell culture systems. The in vivo relevance of this finding in long-term studies requires further investigation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected drop in blood pressure | Dose of this compound may be too high, leading to excessive Rac1 inhibition. | Reduce the dosage of this compound. Monitor blood pressure closely using appropriate methods (e.g., radiotelemetry). |
| Lack of desired therapeutic effect (e.g., no change in blood pressure) | Dosage may be too low. Issues with drug stability or administration. | Verify the concentration and stability of the this compound solution. Ensure consistent administration (e.g., accurate concentration in drinking water and monitoring of water intake). Consider a dose-escalation study to find the optimal effective dose for your specific model and experimental conditions. |
| Alterations in immune cell populations | Potential for selective T-cell effects, as suggested by in vitro studies. | If your research involves immunological endpoints, it is advisable to perform baseline and periodic immune cell profiling (e.g., flow cytometry) to monitor for any significant changes in T-cell populations. |
| Inconsistent diuretic or natriuretic effects | The diuretic and natriuretic effects are key indicators of this compound's activity. Inconsistencies could be due to variations in animal hydration status, diet, or dosing. | Standardize housing conditions, diet (especially salt content), and water access. Ensure accurate and consistent dosing. Monitor urine output and electrolyte levels to assess the pharmacological effect. |
Quantitative Data Summary
The following tables summarize the dosages of this compound used in long-term studies in rats.
Table 1: Chronic Oral Administration of this compound in Rat Models
| Animal Model | Dosage | Route of Administration | Duration | Observed Effects | Reference |
| Deoxycorticosterone/salt-induced hypertensive rats | 5 mg/kg/day | Oral (in drinking water) | Not specified in abstract | Suppressed hypertension | |
| Dahl salt-sensitive rats | 10 mg/kg/day | Oral (in drinking water) | Chronic | Prevented strokes and increased lifespan | |
| Zucker Diabetic-Sprague Dawley (ZDSD) rats | 10 mg/kg/day | Oral (in drinking water) | ~75 days | Lowered blood pressure, improved diabetes, reduced organ damage |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Drinking Water (Adapted from studies in ZDSD rats)
-
Preparation of this compound Solution:
-
Calculate the total daily dose required based on the average weight of the animals and the target dosage (e.g., 10 mg/kg/day).
-
Estimate the average daily water consumption per animal.
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be provided to the cage for a 24-hour period. Ensure the compound is fully dissolved. The vehicle is typically tap water.
-
-
Administration:
-
Provide the this compound-containing drinking water to the animals as their sole source of water.
-
Measure water consumption daily to monitor for any changes and to ensure consistent drug intake.
-
Prepare fresh solutions daily to ensure stability.
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and general behavior.
-
For hypertension studies, continuously monitor blood pressure using radiotelemetry if possible.
-
Collect urine periodically to measure the excretion of this compound, inosine, and hypoxanthine to confirm drug intake and target engagement (PNPase inhibition).
-
At the end of the study, collect blood for analysis of relevant biomarkers (e.g., HbA1c, cytokines) and tissues for histopathological examination.
-
Protocol 2: Intravenous Administration for Acute Studies (General Guidance)
Note: While long-term studies primarily use oral administration, acute intravenous injections are used to study immediate physiological responses.
-
Preparation of Sterile Solution:
-
Dissolve this compound in a sterile, pyrogen-free vehicle (e.g., 0.9% saline).
-
The solution should be filtered through a 0.2-micron filter to ensure sterility.
-
-
Administration:
-
The appropriate route for intravenous injection in rodents is typically the lateral tail vein.
-
The maximum bolus injection volume should be in accordance with institutional animal care and use committee (IACUC) guidelines (e.g., 1-5 ml/kg).
-
-
Monitoring:
-
Monitor the animal continuously for any immediate adverse reactions.
-
Measure physiological parameters of interest (e.g., urine output, blood pressure) at baseline and at specified time points post-injection.
-
Visualizations
Caption: Signaling pathway of this compound's primary mechanism of action.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PNPase Inhibitors: 8-Aminoguanine vs. 9-Deazaguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Purine Nucleoside Phosphorylase (PNPase) inhibitors: 8-Aminoguanine and 9-deazaguanine. The information presented is collated from experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Introduction to PNPase and its Inhibition
Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate. Due to its critical role in T-cell proliferation, inhibitors of PNPase are of significant interest as potential immunosuppressive, anti-inflammatory, and anti-cancer agents. This guide focuses on a comparative analysis of this compound, a naturally occurring purine analog, and 9-deazaguanine, a synthetic and potent inhibitor of PNPase.
Head-to-Head Comparison: Performance and Efficacy
Both this compound and 9-deazaguanine are effective inhibitors of PNPase, leading to similar downstream physiological effects such as diuresis, natriuresis, and glucosuria.[1][2][3][4] These effects are primarily attributed to the accumulation of the PNPase substrate inosine and the subsequent activation of adenosine A2B receptors.[2]
A crucial distinction in their in vivo activity lies in their effect on potassium excretion. While both compounds induce sodium and water excretion, this compound uniquely causes a reduction in potassium excretion. This potassium-sparing effect of this compound is independent of PNPase inhibition and is thought to be mediated through a mild inhibitory effect on Rac1, a small GTPase.
Quantitative Analysis of Inhibitory Potency
| Compound | Parameter | Value | Enzyme Source | Reference |
| This compound | Ki | 2.8 µmol/L | Human Recombinant PNPase |
Signaling Pathway of PNPase Inhibition
The inhibition of PNPase by compounds like this compound and 9-deazaguanine sets off a specific signaling cascade, particularly impacting renal function. The diagram below illustrates this pathway.
Experimental Protocols
This section details a representative experimental protocol for determining the inhibitory activity of compounds against PNPase using a spectrophotometric assay.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound and 9-deazaguanine against Purine Nucleoside Phosphorylase (PNPase).
Principle
The assay measures the phosphorolysis of a purine nucleoside substrate (e.g., inosine) to its corresponding purine base (hypoxanthine) and ribose-1-phosphate. The reaction can be monitored by coupling the production of the purine base to a reaction catalyzed by xanthine oxidase, which oxidizes the purine base and in the process reduces a chromogenic agent that can be measured spectrophotometrically.
Materials
-
Purified PNPase enzyme
-
Inosine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Xanthine oxidase
-
A suitable chromogenic agent (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)
-
This compound and 9-deazaguanine stock solutions (in DMSO or appropriate solvent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen.
Assay Protocol
-
Prepare Reagent Solutions:
-
Prepare a reaction buffer containing phosphate buffer, inosine, xanthine oxidase, and the chromogenic agent at their optimal concentrations.
-
Prepare serial dilutions of the inhibitor stock solutions (this compound and 9-deazaguanine) in the reaction buffer.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add a fixed volume of the inhibitor dilution. Include control wells with no inhibitor.
-
Initiate the reaction by adding a fixed volume of the PNPase enzyme solution to each well.
-
Immediately place the microplate in the reader and measure the change in absorbance over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
Both this compound and 9-deazaguanine are potent inhibitors of PNPase with significant potential in therapeutic applications. Their primary mechanism of inducing diuresis, natriuresis, and glucosuria is through the inhibition of PNPase and the subsequent accumulation of inosine. The key differentiator is the potassium-sparing effect of this compound, which is not observed with 9-deazaguanine and is attributed to a secondary mechanism involving Rac1 inhibition. The choice between these inhibitors for research and development will depend on the desired pharmacological profile and the specific therapeutic target. Further head-to-head studies under standardized assay conditions are warranted to provide a more definitive comparison of their enzymatic inhibitory potency.
References
A Comparative Guide to the Diuretic and Natriuretic Profile of 8-Aminoguanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic and natriuretic effects of 8-Aminoguanine against established diuretic agents. The information is supported by preclinical experimental data, with a focus on quantitative comparisons, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: A Novel Pathway
This compound exerts its diuretic and natriuretic effects through a distinct mechanism of action compared to conventional diuretics. It is a potent inhibitor of purine nucleoside phosphorylase (PNPase)[1][2][3]. This inhibition leads to an accumulation of renal interstitial inosine, which subsequently activates adenosine A2B receptors[1][2]. The activation of these receptors is thought to increase renal medullary blood flow, thereby enhancing renal excretory function. Notably, this compound also exhibits a potassium-sparing effect, which is independent of PNPase inhibition and may be linked to the inhibition of Rac1.
In contrast, conventional diuretics act on different segments of the nephron:
-
Furosemide (Loop Diuretic): Inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle.
-
Hydrochlorothiazide (Thiazide Diuretic): Inhibits the Na+-Cl- cotransporter in the distal convoluted tubule.
-
Amiloride (Potassium-Sparing Diuretic): Blocks the epithelial sodium channel (ENaC) in the late distal tubule and collecting duct.
Comparative Diuretic and Natriuretic Performance
The following tables summarize the quantitative effects of this compound and comparator diuretics on key renal parameters in preclinical rat models. It is important to note that the data are compiled from various studies with differing experimental conditions, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Effects on Urine Volume
| Compound | Dose and Route | Animal Model | Duration | Change in Urine Volume | Reference |
| This compound | 33.5 µmol/kg, IV | Rat | Acute | ~4-fold increase | |
| Furosemide | 20 mg/kg, IP | Rat | 2 hours | Significant increase vs. control | |
| Hydrochlorothiazide | 25 mg/kg, Oral | Rat | 24 hours | Significant increase vs. control | |
| Amiloride | 33.5 µmol/kg, IV | Rat | Acute | Significant increase vs. control |
Table 2: Effects on Sodium (Na+) Excretion
| Compound | Dose and Route | Animal Model | Duration | Change in Sodium Excretion | Reference |
| This compound | 33.5 µmol/kg, IV | Rat | Acute | ~20-fold increase | |
| Furosemide | 7.5 mg/kg, IV | Rat | Acute | +56% vs. control | |
| Hydrochlorothiazide | 250 mg/kg in food | Rat | Chronic | Initial increase, then return to baseline | |
| Amiloride | 0.1 mg/hr, IV | Rat | Acute | Significant increase vs. control |
Table 3: Effects on Potassium (K+) Excretion
| Compound | Dose and Route | Animal Model | Duration | Change in Potassium Excretion | Reference |
| This compound | 33.5 µmol/kg, IV | Rat | Acute | ~70% decrease | |
| Furosemide | Not specified | Rat | Not specified | Increased excretion | |
| Hydrochlorothiazide | 250 mg/kg in food | Rat | Chronic | Increased excretion (potassium deficit) | |
| Amiloride | 0.1 mg/hr, IV | Rat | Acute | Decreased excretion (antikaliuresis) |
Table 4: Effects on Glucose Excretion
| Compound | Dose and Route | Animal Model | Duration | Change in Glucose Excretion | Reference |
| This compound | 33.5 µmol/kg, IV | Rat | Acute | ~12-fold increase | |
| Furosemide | Not specified | Rat | Not specified | No significant effect reported | |
| Hydrochlorothiazide | Not specified | Rat | Not specified | No significant effect reported | |
| Amiloride | 33.5 µmol/kg, IV | Rat | Acute | No significant change |
Experimental Protocols
The following is a representative protocol for evaluating the diuretic and natriuretic effects of a test compound in a rat model, based on methodologies reported in the cited literature.
In Vivo Rat Model for Diuretic and Natriuretic Activity
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 200-250g, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization and Fasting: Prior to the experiment, rats are fasted overnight (approximately 18 hours) with free access to water to ensure uniform hydration and minimize variability.
-
Hydration: On the day of the experiment, animals are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure adequate hydration and promote a baseline urine flow.
-
Compound Administration:
-
Test Group: this compound is administered, typically via intravenous (IV) injection, at a specified dose (e.g., 33.5 µmol/kg).
-
Comparator Groups: Furosemide, hydrochlorothiazide, or amiloride are administered at clinically relevant or previously studied effective doses. The route of administration (e.g., IV, intraperitoneal, or oral) should be consistent where possible or noted as a variable.
-
Control Group: A vehicle control group receives an equivalent volume of the solvent used to dissolve the test compounds (e.g., saline).
-
-
Urine Collection: Immediately after compound administration, rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected at predetermined intervals (e.g., every 30 minutes for the first 2 hours, and then hourly for up to 5 or 24 hours).
-
Data Collection and Analysis:
-
Urine Volume: The total volume of urine collected at each time point is measured.
-
Electrolyte Concentration: Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Glucose Concentration: Urinary glucose levels can be determined using a colorimetric assay kit.
-
Calculations: The total excretion of each electrolyte is calculated by multiplying the concentration by the urine volume for each collection period.
-
-
Statistical Analysis: Data are typically expressed as mean ± SEM. Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
Mandatory Visualizations
References
- 1. A quantitative method of evaluating the diuretic response to furosemide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of amiloride in the medullary collecting duct of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased natriuretic efficiency of furosemide in rats with carbon tetrachloride-induced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Aminoguanine vs. Its Prodrug 8-Aminoguanosine: A Comparative Guide for Researchers
An objective comparison of the pharmacological activity, mechanism of action, and experimental data for 8-aminoguanine and its prodrug, 8-aminoguanosine.
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound and its nucleoside prodrug, 8-aminoguanosine. Both compounds have garnered significant interest for their therapeutic potential, primarily stemming from their effects on purine metabolism. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for the cited studies.
Core Concepts: A Prodrug Relationship
8-Aminoguanosine is established as a prodrug that undergoes rapid in vivo conversion to its active metabolite, this compound. This metabolic activation is a critical determinant of the pharmacological activity of 8-aminoguanosine. The primary mechanism of action of this compound is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase). By inhibiting PNPase, this compound alters the balance of purine metabolites, leading to a cascade of downstream effects with therapeutic implications in cardiovascular and renal diseases.
Mechanism of Action: Rebalancing the Purine Metabolome
The central mechanism of action for this compound is the competitive inhibition of purine nucleoside phosphorylase (PNPase). This enzyme is crucial for the purine salvage pathway, catalyzing the phosphorolysis of purine nucleosides like inosine and guanosine to their respective bases, hypoxanthine and guanine.
Inhibition of PNPase by this compound leads to:
-
Increased levels of PNPase substrates: Inosine and guanosine concentrations rise.
-
Decreased levels of PNPase products: Hypoxanthine and guanine concentrations fall.
This "rebalancing" of the purine metabolome is believed to be the primary driver of the pharmacological effects of this compound. One of the key downstream effects is the activation of adenosine A2B receptors by the elevated levels of inosine, which contributes to increased renal medullary blood flow and subsequent diuretic and natriuretic effects.
dot
Comparative Performance Data
The following tables summarize the quantitative data from in vitro and in vivo studies, providing a direct comparison between this compound and 8-aminoguanosine.
Table 1: In Vitro PNPase Inhibition
| Compound | Target | Assay Type | Ki (µmol/L) | Note |
| This compound | Recombinant Human PNPase | Enzyme Kinetics | 2.8 | Competitive inhibitor. |
| 8-Aminoguanosine | Recombinant Human PNPase | Enzyme Kinetics | Not an inhibitor | Substrate for PNPase, rapidly converted to this compound. |
Table 2: In Vivo Efficacy in Rats (Intravenous Administration)
| Compound (33.5 µmol/kg) | Urine Volume Increase (fold) | Sodium Excretion Increase (fold) | Glucose Excretion Increase (fold) | Potassium Excretion Decrease (%) |
| This compound | ~3-4 | ~17-20 | ~12 | ~70 |
| 8-Aminoguanosine | ~3-4 | ~20-27 | ~12 | ~70 |
Data compiled from multiple studies.
Experimental Protocols
PNPase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against purine nucleoside phosphorylase.
Materials:
-
Recombinant human PNPase
-
Inosine (substrate)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
A reaction mixture is prepared containing the phosphate buffer, varying concentrations of the substrate (inosine), and the test compound at several concentrations.
-
The reaction is initiated by the addition of a fixed concentration of recombinant human PNPase.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the concentration of the product (hypoxanthine) is quantified using HPLC.
-
Enzyme kinetics are analyzed using Michaelis-Menten plots and appropriate models for competitive inhibition to calculate the Ki value.
dot
In Vivo Diuretic and Natriuretic Activity in Rats
Objective: To evaluate the diuretic and natriuretic effects of a test compound in an animal model.
Materials:
-
Male Wistar rats
-
Anesthetic
-
Metabolic cages for urine collection
-
Test compound (e.g., this compound or 8-aminoguanosine) dissolved in a vehicle
-
Flame photometer for electrolyte analysis
Procedure:
-
Rats are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Animals are fasted overnight with free access to water.
-
A baseline urine sample is collected.
-
The test compound or vehicle is administered, typically via intravenous or oral routes.
-
Urine is collected at predetermined time intervals (e.g., every hour for 5 hours).
-
The volume of urine is measured for each collection period.
-
The concentrations of sodium and potassium in the urine are determined using a flame photometer.
-
The total excretion of water and electrolytes is calculated and compared between the test and control groups.
Summary and Conclusion
For researchers in drug development, this understanding is crucial. While 8-aminoguanosine may offer advantages in terms of formulation or initial absorption, the ultimate therapeutic efficacy is dependent on its conversion to this compound. Therefore, future research and development efforts should consider the pharmacokinetic profile of this conversion and focus on optimizing the delivery and exposure of the active metabolite, this compound.
Comparative Analysis of 8-Aminoguanine and Other Guanine Analogs as Purine Nucleoside Phosphorylase Inhibitors
For Immediate Release
This guide provides a comprehensive comparative analysis of 8-Aminoguanine and other notable guanine analogs that function as inhibitors of purine nucleoside phosphorylase (PNP). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, comparative inhibitory potency, and detailed experimental protocols to evaluate these compounds. The data presented is intended to support informed decisions in research and development involving PNP inhibition.
Introduction to Guanine Analogs and PNP Inhibition
Guanine analogs are a class of molecules structurally similar to the natural purine base guanine. Many of these analogs are potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[1] Inhibition of PNP has significant therapeutic implications, particularly in immunology and oncology. By blocking PNP, the degradation of its substrates, such as (deoxy)guanosine and inosine, is prevented. In T-cells, the accumulation of deoxyguanosine leads to its phosphorylation into deoxyguanosine triphosphate (dGTP), which is cytotoxic and induces apoptosis.[2] This T-cell selective toxicity makes PNP inhibitors valuable for treating T-cell mediated diseases, including T-cell leukemias, lymphomas, and autoimmune disorders.[1]
This compound is an endogenous purine that acts as a competitive inhibitor of PNP.[2] Its inhibition of PNP leads to a "rebalancing" of the purine metabolome, increasing the levels of tissue-protective purines like inosine and guanosine, while decreasing tissue-damaging ones like hypoxanthine.[3] This guide compares this compound with other well-characterized PNP inhibitors, including 9-Deazaguanine and Forodesine (also known as Immucillin-H or BCX-1777), providing a basis for their evaluation in research and therapeutic contexts.
Comparative Analysis of Inhibitory Potency
The efficacy of guanine analogs as PNP inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that assay conditions, such as substrate and phosphate concentrations, can significantly influence these values.
| Compound | Ki (µM) | IC50 (µM) | Organism/Enzyme Source | Notes |
| This compound | 2.8 | - | Recombinant Human PNP | Substrate: Inosine. |
| 0.83 | - | - | ||
| 9-Deazaguanine | 0.16 (Kd) | 2.3 (IC50) | - | Kd (dissociation constant) is reported. IC50 determined against calf spleen PNP. |
| Forodesine (BCX-1777) | Low picomolar | 0.00048 - 0.00157 | Human, mouse, rat, monkey, dog PNP | A potent transition-state inhibitor. |
| 8-Amino-3-deazaguanine | - | 9.9 | Mammalian PNP | |
| 8-Aminoinosine | 35 | - | Recombinant Human PNP | Substrate: Inosine. |
| 8-Aminohypoxanthine | 28 | - | Recombinant Human PNP | Substrate: Inosine. |
Table 1: Comparative inhibitory constants of various guanine analogs against Purine Nucleoside Phosphorylase.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for this compound and other compared analogs is the competitive inhibition of Purine Nucleoside Phosphorylase (PNP) within the purine salvage pathway.
Purine Salvage Pathway and PNP Inhibition
The following diagram illustrates the central role of PNP in the purine salvage pathway and the consequences of its inhibition.
Caption: PNP inhibition alters the purine salvage pathway.
Inhibition of PNP leads to an accumulation of its substrates. In T-lymphocytes, the buildup of deoxyguanosine is particularly significant. Deoxyguanosine is phosphorylated by deoxyguanosine kinase (dGK) to deoxyguanosine monophosphate (dGMP), which is further converted to deoxyguanosine triphosphate (dGTP). High intracellular concentrations of dGTP are cytotoxic, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis, and ultimately triggering apoptosis. This selective action forms the basis of the T-cell targeted therapies.
Experimental Protocols
Accurate evaluation of PNP inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for a typical in vitro PNP inhibition assay.
In Vitro PNP Enzyme Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50 or Ki) of compounds against purified PNP. The assay measures the conversion of a substrate (e.g., inosine) to its product (e.g., hypoxanthine).
Materials:
-
Recombinant Human Purine Nucleoside Phosphorylase (PNP)
-
PNP Assay Buffer (e.g., 50 mM KH2PO4, pH 7.4)
-
Substrate: Inosine solution
-
Test Inhibitors (e.g., this compound, 9-Deazaguanine) dissolved in an appropriate solvent (e.g., DMSO or water)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X PNP Assay Buffer from a 10X stock.
-
Reconstitute the PNP enzyme and developer (if using a commercial kit) in the assay buffer.
-
Prepare a stock solution of the inosine substrate.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the PNP Assay Buffer.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Add the PNP enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the inosine substrate to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes. The rate of increase in absorbance corresponds to the formation of uric acid from hypoxanthine (in a coupled reaction).
-
Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 10 minutes) and measure the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Experimental Workflow Diagram
Caption: Workflow for a typical PNP inhibition assay.
Conclusion
This compound is a potent, endogenous inhibitor of purine nucleoside phosphorylase, offering a valuable tool for studying the purine salvage pathway and as a potential therapeutic agent. When compared to other guanine analogs, its inhibitory activity is significant, though transition-state analogs like Forodesine exhibit substantially greater potency. The choice of a PNP inhibitor for a specific research or therapeutic application will depend on the required potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the evaluation and understanding of these important compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A purine nucleoside phosphorylase (PNP) inhibitor induces apoptosis via caspase-3-like protease activity in MOLT-4 T cells [pubmed.ncbi.nlm.nih.gov]
- 3. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
8-Aminoguanine's Interaction with Purine Receptors: A Tale of Indirect Activation
A comprehensive review of available data indicates that 8-Aminoguanine does not directly engage with a broad range of purine receptors. Instead, its pharmacological effects are primarily mediated through an indirect mechanism involving the inhibition of purine nucleoside phosphorylase (PNPase) and subsequent activation of the adenosine A2B receptor by elevated inosine levels.
For researchers, scientists, and drug development professionals, understanding the selectivity and mechanism of action of a compound is paramount. This guide provides a comparative analysis of this compound's interaction with purine receptors, supported by available experimental data and detailed methodologies.
Unraveling the Indirect Pathway
Studies have consistently demonstrated that this compound is a potent inhibitor of PNPase, an enzyme responsible for the conversion of inosine to hypoxanthine and guanosine to guanine. By blocking this enzymatic step, this compound leads to an accumulation of inosine in the extracellular space. This elevated inosine then acts as an agonist at the adenosine A2B receptor, triggering downstream signaling cascades.
This indirect mechanism is supported by several key findings:
-
PNPase Inhibition: this compound exhibits a strong inhibitory effect on PNPase, with a reported inhibition constant (Ki) of 2.8 µmol/L.[1]
-
A2B Receptor Dependence: The physiological effects of this compound, such as diuresis and natriuresis, are absent in adenosine A2B receptor knockout animals.[2]
-
Lack of A1 and A2A Receptor Involvement: In contrast, the effects of this compound are still observed in adenosine A1 and A2A receptor knockout models, suggesting a lack of direct involvement of these receptors.[2] Furthermore, one study explicitly showed that this compound did not block A1 receptors.[3][4]
Cross-Reactivity Profile: A Notable Silence
Despite the focus on its indirect mechanism, a comprehensive screening of this compound against a wide panel of purinergic receptors (including P1 and P2 subtypes) with publicly available quantitative data is not readily found in the scientific literature. This absence of evidence for direct binding or functional modulation of other purine receptors further strengthens the current understanding of its selective, indirect mode of action.
The following table summarizes the known interactions and the lack of evidence for direct cross-reactivity of this compound with various purine receptors.
| Receptor/Enzyme | Interaction Type | Quantitative Data (Ki, IC50, etc.) | Evidence |
| Purine Nucleoside Phosphorylase (PNPase) | Inhibition | Ki = 2.8 µmol/L | Direct enzymatic assays have confirmed this compound as a potent inhibitor of PNPase. |
| Adenosine A2B Receptor | Indirect Activation | Not Applicable (Indirect) | The physiological effects of this compound are mediated by increased inosine levels, which then activate A2B receptors. These effects are absent in A2B receptor knockout animals. |
| Adenosine A1 Receptor | No Direct Interaction | Not Reported | In vivo studies have shown that this compound does not block A1 receptors. Its physiological effects persist in A1 receptor knockout animals. |
| Adenosine A2A Receptor | No Direct Interaction | Not Reported | The physiological effects of this compound are maintained in A2A receptor knockout animals, indicating a lack of direct involvement. |
| Other Purine Receptors (P1 & P2) | No Reported Data | Not Available | Extensive searches of scientific literature and safety screening panel data did not yield any evidence of direct binding or functional modulation of other purine receptor subtypes by this compound. |
Signaling Pathways and Experimental Workflow
The primary signaling pathway initiated by this compound is depicted below. It begins with the inhibition of PNPase, leading to the accumulation of inosine and subsequent activation of the Gs-coupled adenosine A2B receptor. This activation stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and triggers downstream physiological responses.
Figure 1: Indirect signaling pathway of this compound.
A typical experimental workflow to assess the effects of this compound is illustrated in the following diagram. This process involves in vitro enzymatic assays to confirm PNPase inhibition, followed by in vivo studies in wild-type and knockout animal models to evaluate the physiological response and confirm the involvement of the A2B receptor.
Figure 2: A typical experimental workflow.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the literature.
Purine Nucleoside Phosphorylase (PNPase) Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against PNPase.
-
Materials:
-
Recombinant human PNPase (rhPNPase)
-
Inosine (substrate)
-
This compound (inhibitor)
-
Assay Buffer: 50 mmol/L KH2PO4 (pH 7.4) containing 0.1 mg/ml bovine serum albumin.
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
-
Procedure:
-
Prepare a series of dilutions of inosine (e.g., 100–2000 µmol/L) and this compound (e.g., 25 or 50 µmol/L).
-
In a reaction vessel, combine the assay buffer, a fixed concentration of rhPNPase (e.g., 1 ng per 50 µl), and the desired concentration of this compound.
-
Initiate the reaction by adding the inosine substrate.
-
Incubate the reaction mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by heat inactivation (e.g., 90°C water bath).
-
Analyze the production of hypoxanthine (the product of the enzymatic reaction) using HPLC with UV absorbance.
-
Fit the data to a competitive inhibition model using appropriate software (e.g., GraphPad Prism) to calculate the Ki value.
-
In Vivo Assessment of Renal Function in Rats
-
Objective: To evaluate the effect of this compound on diuresis and natriuresis in both wild-type and adenosine receptor knockout rats.
-
Animal Models:
-
Wild-type Sprague-Dawley or Dahl salt-sensitive rats.
-
Adenosine A1, A2A, and A2B receptor knockout rats on a suitable genetic background.
-
-
Procedure:
-
Anesthetize the rats and catheterize the femoral artery (for blood pressure monitoring), femoral vein (for drug administration), and bladder (for urine collection).
-
Allow for a stabilization period.
-
Collect a baseline urine sample over a defined period (e.g., 30 minutes).
-
Administer a bolus intravenous injection of this compound (e.g., 33.5 µmol/kg) or vehicle.
-
Collect urine at timed intervals post-injection (e.g., 40-70 minutes and 85-115 minutes).
-
Measure urine volume and analyze urine samples for sodium and potassium concentrations using flame photometry.
-
Compare the changes in urine output and sodium excretion from baseline between the different animal groups (wild-type vs. knockout).
-
Measurement of Interstitial Inosine Levels via Microdialysis
-
Objective: To measure the effect of this compound on inosine concentrations in the renal interstitium.
-
Procedure:
-
Following the surgical preparation described in the renal function assessment, implant microdialysis probes into the renal cortex and medulla.
-
Perfuse the probes with a physiological solution at a constant flow rate.
-
Collect dialysate samples at baseline and at timed intervals after the administration of this compound.
-
Analyze the inosine concentration in the dialysate using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Adenosine A2B Receptor Functional Assay (cAMP Accumulation)
-
Objective: To confirm that inosine, the metabolite that accumulates following PNPase inhibition, can activate the adenosine A2B receptor.
-
Cell Line: HEK293 cells stably expressing the human adenosine A2B receptor.
-
Procedure:
-
Culture the cells in appropriate media and seed them in multi-well plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of inosine. A known A2B receptor agonist (e.g., NECA) can be used as a positive control.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
To confirm A2B receptor mediation, perform the assay in the presence and absence of a selective A2B receptor antagonist (e.g., MRS 1754).
-
References
- 1. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. This compound Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Comparative Guide to the Specificity of 8-Aminoguanine for Purine Nucleoside Phosphorylase
This guide provides a detailed comparison of 8-aminoguanine's specificity as an inhibitor of purine nucleoside phosphorylase (PNP). It is intended for researchers, scientists, and drug development professionals seeking to understand its performance relative to other PNP inhibitors, supported by quantitative data and experimental protocols.
Introduction to Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleotides. PNP catalyzes the reversible phosphorolytic cleavage of the glycosidic bond of purine nucleosides, such as inosine and guanosine, to yield the corresponding purine base and ribose-1-phosphate. Due to its critical role, particularly in T-lymphocyte function, PNP has become a significant therapeutic target.[1] Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, which has spurred the development of PNP inhibitors for T-cell-mediated diseases, including T-cell malignancies and autoimmune disorders.[1][2]
This compound is an endogenous purine that acts as a competitive inhibitor of PNP.[3][4] Its inhibitory action leads to an accumulation of PNP substrates, primarily inosine, which in turn mediates various physiological effects.
Quantitative Comparison of PNP Inhibitor Potency
The potency and specificity of an inhibitor are critical metrics for its therapeutic potential. This compound is an effective inhibitor of PNP, with an inhibition constant (Ki) in the low micromolar range. However, when compared to synthetic, transition-state analogue inhibitors, it is considerably less potent. The following table summarizes the inhibitory activity of this compound and other notable PNP inhibitors against human PNP.
| Inhibitor | Target | Potency (Ki or IC50) | Inhibitor Type |
| This compound | Human PNP | Ki: 2.8 µmol/L | Competitive |
| 8-Aminoinosine | Human PNP | Ki: 35 - 48 µmol/L | Competitive |
| 8-Aminohypoxanthine | Human PNP | Ki: 10 - 28 µmol/L | Competitive |
| Forodesine (BCX-1777) | Human PNP | IC50: 0.48 - 1.57 nmol/L | Transition-State Analogue |
| Ulodesine (BCX-4208) | Human PNP | IC50: 2.29 nmol/L | Transition-State Analogue |
| Peldesine (BCX-34) | Human PNP | IC50: ~30 nmol/L | Transition-State Analogue |
| Acyclic Nucleoside Phosphonates | Human PNP | IC50: as low as 19 nmol/L | Nucleoside Analogue |
Table 1: Comparison of inhibitory potencies of this compound and other representative inhibitors against human Purine Nucleoside Phosphorylase (PNP). Lower values indicate higher potency.
Specificity and Off-Target Effects
While this compound's primary mechanism of action is the inhibition of PNP, some studies have investigated potential off-target effects. At high concentrations, this compound has been shown to modestly reduce the activity of Rac1, a small GTPase involved in cell signaling. This off-target activity may be responsible for some of its PNP-independent effects, such as its ability to decrease potassium excretion (antikaliuresis). However, the main diuretic, natriuretic, and glucosuric effects of this compound are directly attributed to its inhibition of PNP.
Signaling Pathway and Inhibition Mechanism
PNP inhibition by this compound blocks the degradation of inosine and guanosine. The resulting accumulation of inosine leads to the activation of adenosine A2B receptors, which triggers downstream signaling events responsible for many of this compound's observed physiological effects.
Experimental Protocols
The determination of an inhibitor's potency (IC50 or Ki) is achieved through standardized enzyme inhibition assays. Below is a representative protocol for assessing PNP inhibition.
Protocol: PNP Enzyme Inhibition Assay
1. Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on recombinant human Purine Nucleoside Phosphorylase (rhPNP).
2. Materials:
-
Recombinant human PNP (rhPNP)
-
PNP Assay Buffer (e.g., 50 mM KH2PO4, pH 7.4)
-
Substrate: Inosine or Guanosine solution
-
Test Inhibitor Stock Solution (e.g., this compound in DMSO or water)
-
Developer solution (for colorimetric or UV detection)
-
96-well microplate (UV-transparent for spectrophotometric assays)
-
Microplate spectrophotometer
3. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the substrate in PNP Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
PNP Assay Buffer
-
Test inhibitor at various concentrations (or vehicle for control)
-
rhPNP enzyme solution (a pre-determined concentration to ensure linear reaction velocity)
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 5-10 minutes at a constant temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (e.g., inosine) to all wells to start the reaction.
-
Incubation: Incubate the plate for a fixed period (e.g., 10-20 minutes) during which product formation is linear.
-
Detection: Stop the reaction (if necessary) and measure the product formation. For assays using inosine as a substrate, the product hypoxanthine can be converted to uric acid by a developer enzyme, with the increase in absorbance measured at 293 nm.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics by measuring reaction velocities at multiple substrate and inhibitor concentrations.
Conclusion
This compound is a well-characterized competitive inhibitor of purine nucleoside phosphorylase with a Ki value of 2.8 µmol/L for the human enzyme. While it is a specific inhibitor and its primary biological effects are mediated through PNP, it is significantly less potent than newer generations of synthetic, transition-state analogue inhibitors like Forodesine, which exhibit nanomolar or even picomolar affinity. Its specificity is high, with only minor off-target inhibition of Rac1 reported at elevated concentrations. For researchers, this compound serves as a reliable tool for studying the physiological consequences of PNP inhibition, though more potent alternatives are available for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminopurines in the Cardiovascular and Renal Systems and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of 8-Aminoguanine and Amiloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of 8-Aminoguanine and amiloride, focusing on their diuretic, natriuretic, and potassium-sparing properties. The information presented is supported by experimental data from preclinical studies.
Executive Summary
This compound, a naturally occurring purine derivative, and amiloride, a well-established potassium-sparing diuretic, both demonstrate significant effects on renal function. While both compounds induce diuresis and natriuresis while conserving potassium, their underlying mechanisms of action are distinct. This compound primarily acts by inhibiting purine nucleoside phosphorylase (PNPase), leading to a cascade of events that increase renal blood flow and excretion. In contrast, amiloride directly blocks the epithelial sodium channel (ENaC) in the renal tubules. Experimental data in rat models indicate that this compound can produce comparable or even greater diuretic and natriuretic effects than amiloride at matched doses, with the unique additional effect of promoting glucose excretion.
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative data from a comparative study in anesthetized rats, illustrating the in vivo effects of this compound and amiloride on key renal parameters.
| Treatment (33.5 µmol/kg, intravenous bolus) | Urine Volume (fold increase from baseline) | Urinary Sodium Excretion (fold increase from baseline) | Urinary Potassium Excretion (% decrease from baseline) | Urinary Glucose Excretion (fold increase from baseline) |
| This compound | 3.6[1] | 17.2[1] | 71.0[1] | 12.2[1] |
| Amiloride | 4.5[2] | 13.6 | 96.5 | No significant change |
| 8-Aminoguanosine * | 4.2 | 26.6 | 69.1 | 12.1 |
*8-Aminoguanosine is a prodrug that is rapidly converted to this compound in vivo.
Mechanisms of Action
This compound: A Dual-Mechanism Approach
This compound's effects on renal function are mediated through two distinct pathways:
-
Diuresis, Natriuresis, and Glucosuria via PNPase Inhibition: this compound inhibits the enzyme purine nucleoside phosphorylase (PNPase). This inhibition leads to an accumulation of inosine in the renal interstitium. Inosine then activates adenosine A2B receptors, which is thought to increase renal medullary blood flow, thereby enhancing the excretion of sodium, water, and glucose.
-
Potassium Sparing via Rac1 Inhibition: The potassium-sparing effect of this compound is independent of PNPase inhibition and is believed to be mediated through the inhibition of Rac1, a small GTPase.
Figure 1: Signaling pathway of this compound's in vivo effects.
Amiloride: Direct ENaC Blockade
Amiloride's mechanism of action is more direct. It is a potassium-sparing diuretic that physically blocks the epithelial sodium channel (ENaC) on the apical membrane of epithelial cells in the distal convoluted tubule and collecting duct of the nephron. This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the blood, leading to increased sodium and water excretion. The reduced sodium reabsorption also decreases the electrochemical gradient for potassium secretion, resulting in potassium retention.
Figure 2: Amiloride's mechanism of action via ENaC blockade.
Experimental Protocols
In Vivo Model for Assessing Diuretic and Natriuretic Activity in Rats
This protocol outlines the general procedure used in studies comparing the acute diuretic and natriuretic effects of this compound and amiloride.
1. Animal Preparation:
-
Male Sprague-Dawley or Wistar rats (200-300g) are typically used.
-
Animals are fasted overnight with free access to water to ensure a uniform state of hydration.
-
On the day of the experiment, rats are anesthetized, often with an intraperitoneal injection of a long-acting anesthetic like Inactin.
2. Surgical Procedure:
-
A tracheotomy is performed to ensure a clear airway.
-
Catheters are placed in the jugular vein for intravenous administration of test compounds and in the carotid artery for blood pressure monitoring.
-
A catheter is inserted into the bladder for urine collection.
3. Experimental Procedure:
-
A baseline urine collection period (e.g., 30 minutes) is established to determine basal urine flow and electrolyte excretion rates.
-
The test compound (this compound or amiloride) or vehicle is administered as an intravenous bolus.
-
Urine is collected at timed intervals (e.g., every 30 minutes) for a set duration (e.g., 120 minutes) post-administration.
-
Urine volume is measured, and samples are analyzed for sodium and potassium concentrations using a flame photometer. Glucose levels can be measured using a glucose oxidase assay.
4. Data Analysis:
-
Urine flow rate, sodium excretion rate, potassium excretion rate, and glucose excretion rate are calculated for each collection period.
-
The effects of the test compounds are expressed as a fold change or percentage change from the baseline period.
Figure 3: Experimental workflow for in vivo diuretic assessment.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model is used to study hypertension and the effects of antihypertensive agents like this compound.
1. Animal Preparation:
-
Young male rats (e.g., Wistar or Sprague-Dawley) are used.
-
A unilateral nephrectomy (removal of one kidney) is performed to enhance the hypertensive effect.
2. Induction of Hypertension:
-
Following a recovery period after the nephrectomy, a pellet of deoxycorticosterone acetate (DOCA), a mineralocorticoid, is implanted subcutaneously.
-
The rats' drinking water is replaced with a 1% NaCl (salt) solution.
3. Monitoring and Treatment:
-
Blood pressure is monitored regularly, often using radiotelemetry for continuous measurement.
-
Once hypertension is established (typically after 3-4 weeks), treatment with the test compound (e.g., oral this compound) or vehicle is initiated.
-
Blood pressure, water intake, and urine output are monitored throughout the treatment period.
4. Endpoint Analysis:
-
At the end of the study, animals are euthanized, and tissues may be collected for histological analysis to assess organ damage.
Figure 4: Workflow for the DOCA-salt hypertensive rat model.
Conclusion
Both this compound and amiloride are effective potassium-sparing diuretics in preclinical models. This compound presents a novel mechanism of action that, in addition to its diuretic and natriuretic effects, also promotes glucosuria, a potentially beneficial effect in certain metabolic conditions. The quantitative data suggest that this compound is a potent agent with comparable or superior efficacy to amiloride in some parameters. Further research is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular and renal diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these two compounds.
References
Unraveling the Mechanism of 8-Aminoguanine: A Comparative Guide to its Validation with Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Aminoguanine's performance with alternative compounds and details the experimental validation of its mechanism of action, with a focus on the use of knockout models.
This compound, a naturally occurring purine analog, has garnered significant interest for its diverse physiological effects, including diuretic, natriuretic, glucosuric, and antihypertensive properties.[1][2][3] The primary mechanism underpinning these effects is its potent inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[1][3] This guide delves into the experimental validation of this mechanism, particularly through the use of knockout animal models, and provides a comparative analysis with other relevant compounds.
The Central Role of PNPase Inhibition
This compound's mechanism of action centers on its ability to inhibit PNPase, a key enzyme in the purine salvage pathway. PNPase catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine and guanosine, to their respective bases, hypoxanthine and guanine. By inhibiting PNPase, this compound leads to a "rebalancing" of the purine metabolome, characterized by an increase in the substrates (inosine and guanosine) and a decrease in the products (hypoxanthine and guanine) of the enzyme. This shift in purine levels is the catalyst for the downstream physiological effects of this compound.
The accumulation of inosine is particularly crucial. Elevated inosine levels have been shown to activate adenosine A2B receptors, leading to downstream signaling events that mediate the observed renal and cardiovascular effects.
Validation of the Mechanism: The Power of Knockout Models
The gold standard for validating a proposed drug mechanism is to demonstrate that the drug's effects are absent in an animal model where the target protein is genetically removed (knocked out). While a direct PNPase knockout mouse model exists, it is embryonically lethal, making it unsuitable for studying the physiological effects of this compound in adult animals. Therefore, researchers have ingeniously turned to knockout models of downstream signaling components to validate the mechanism.
A pivotal study utilized A2B adenosine receptor knockout rats to confirm the role of this receptor in mediating the effects of this compound. The diuretic, natriuretic, and glucosuric effects of this compound were significantly attenuated in these knockout rats compared to their wild-type counterparts, providing strong evidence that the A2B receptor is a critical downstream effector of this compound's action.
Comparative Analysis: this compound vs. Alternatives
To provide a comprehensive understanding of this compound's profile, it is essential to compare it with other molecules that target the same pathway.
Comparison with other PNPase Inhibitors
Forodesine and 9-deazaguanine are other known inhibitors of PNPase. While all three compounds effectively inhibit the enzyme, they exhibit differences in potency and downstream effects. For instance, while both this compound and 9-deazaguanine induce similar increases in urinary sodium and glucose excretion, only this compound has been shown to reduce potassium excretion, suggesting an additional, PNPase-independent mechanism of action for this compound.
Comparison with other 8-Aminopurines
The family of 8-aminopurines includes other compounds like 8-aminoinosine and 8-aminohypoxanthine. While these analogs also inhibit PNPase, this compound is the most potent among them. Furthermore, not all 8-aminopurines share the same physiological profile; for example, unlike this compound, 8-aminoinosine and 8-aminohypoxanthine do not significantly alter potassium excretion.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies, highlighting the in vitro potency and in vivo effects of this compound and related compounds.
Table 1: In Vitro Inhibitory Potency against Purine Nucleoside Phosphorylase (PNPase)
| Compound | Ki (µM) for rhPNPase (Inosine as substrate) | Reference |
| This compound | 2.8 | |
| 8-Aminohypoxanthine | 28 | |
| 8-Aminoinosine | 35 |
Table 2: In Vivo Effects on Urinary Purine Ratios in Rats (following administration of 33.5 µmol/kg)
| Compound | Guanine-to-Guanosine Ratio (at 85-115 min) | Hypoxanthine-to-Inosine Ratio (at 85-115 min) | Reference |
| Vehicle | ~1.0 | ~1.0 | |
| This compound | 0.04 ± 0.01 | Significantly Reduced | |
| 8-Aminohypoxanthine | 0.20 ± 0.03 | Significantly Reduced | |
| 8-Aminoinosine | 0.19 ± 0.05 | Significantly Reduced |
Table 3: In Vivo Effects on Renal Excretion in Rats (following administration of 33.5 µmol/kg)
| Compound | Sodium Excretion (µmol/30 min at 85-115 min) | Glucose Excretion | Potassium Excretion | Reference |
| This compound | 67.2 ± 12.3 | Increased | Decreased | |
| 8-Aminoinosine | 24.2 ± 10.7 | Increased | No significant change | |
| 8-Aminohypoxanthine | 49.4 ± 7.9 | Increased | No significant change |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo A2B Adenosine Receptor Knockout Rat Study
Objective: To determine if the renal effects of this compound are mediated by the A2B adenosine receptor.
Animal Model: Male and female A2B adenosine receptor knockout rats and their wild-type littermates. The generation and validation of these knockout rats have been described previously.
Drug Administration:
-
Rats are anesthetized and instrumented for the collection of urine and monitoring of cardiovascular parameters.
-
A baseline urine collection period is established.
-
A bolus intravenous injection of this compound (e.g., 33.5 µmol/kg) or vehicle is administered.
-
Urine is collected at timed intervals post-injection (e.g., 0-30 min, 40-70 min, 85-115 min).
Endpoint Measurements:
-
Urine volume, sodium, potassium, and glucose concentrations are measured.
-
Urinary levels of inosine, hypoxanthine, guanosine, and guanine are quantified using UPLC-MS/MS.
Expected Outcome: The diuretic, natriuretic, and glucosuric effects of this compound will be significantly attenuated or absent in the A2B receptor knockout rats compared to wild-type controls.
Measurement of Urinary Purine Metabolites using UPLC-MS/MS
Objective: To quantify the levels of PNPase substrates and products in urine samples.
Sample Preparation:
-
Urine samples are collected and immediately frozen to prevent degradation of purine metabolites.
-
Prior to analysis, samples are thawed and centrifuged to remove particulate matter.
-
The supernatant is diluted with an appropriate solvent (e.g., water).
UPLC-MS/MS Analysis:
-
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is used for the separation and quantification of purine metabolites.
-
Chromatographic separation is typically achieved on a C18 or a polar T3 column.
-
Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for specific and sensitive detection of each analyte.
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known standards.
Visualizing the Mechanism and Experimental Design
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflows.
References
Comparative Efficacy of 8-Aminoguanine in Preclinical Models of Hypertension: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 8-Aminoguanine with other alternative treatments in established animal models of hypertension. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a purine derivative, has demonstrated significant antihypertensive effects in preclinical salt-sensitive hypertension models. Its primary mechanism of action involves the inhibition of purine nucleoside phosphorylase (PNPase), leading to increased levels of inosine and subsequent activation of the adenosine A2B receptor. This cascade of events promotes diuresis, natriuresis, and glucosuria, contributing to blood pressure reduction. Notably, this compound also exhibits potassium-sparing properties. This guide compares the efficacy of this compound with the established antihypertensive agents amiloride, hydrochlorothiazide, and enalapril in Deoxycorticosterone acetate (DOCA)-salt and Dahl salt-sensitive (SS) rat models of hypertension.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its comparators.
Table 1: Comparison of Diuretic and Natriuretic Effects of this compound and Amiloride in Rats
| Compound | Dose | Increase in Urine Volume (Fold Change) | Increase in Sodium Excretion (Fold Change) | Decrease in Potassium Excretion (%) | Animal Model | Citation |
| This compound | 33.5 µmol/kg (IV) | ~4 | 17.2 | 71.0 | Rat | [1] |
| Amiloride | Matched dose to this compound | Similar to this compound | 13.6 | Not specified | Rat | [1] |
Note: This data is from a direct comparative study, indicating this compound has a more potent natriuretic effect than a matched dose of amiloride.
Table 2: Antihypertensive Effects of this compound and Comparator Drugs in Animal Models of Hypertension
| Compound | Dose | Animal Model | Key Antihypertensive Findings | Citation |
| This compound | 5 mg/kg/day (oral) | DOCA-salt hypertensive rats | Significantly attenuated the long-term increase in blood pressure.[2] | [2] |
| This compound | 10 mg/kg/day (oral) | Dahl salt-sensitive rats (high salt diet) | Slowed the increase in blood pressure, prevented strokes, and increased lifespan.[3] | |
| Amiloride (analogs) | 0.15 and 0.5 µg/h (ICV) | DOCA-salt hypertensive rats | Significantly attenuated the increase in blood pressure. | |
| Hydrochlorothiazide | Not specified | Dahl salt-sensitive rats | Attenuated the development of hypertension. | |
| Enalapril | 15-100 mg/kg/day (oral) | Dahl salt-sensitive rats (high salt diet) | Significantly reduced systolic and diastolic blood pressure. |
Disclaimer: The data for amiloride, hydrochlorothiazide, and enalapril are from separate studies and not from direct head-to-head comparisons with this compound for blood pressure reduction. Therefore, a direct comparison of the magnitude of antihypertensive effects should be made with caution.
Experimental Protocols
Detailed methodologies for the key animal models cited are provided below.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces hypertension through mineralocorticoid excess and high salt intake.
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.
-
Uninephrectomy: The rats undergo a surgical procedure to remove one kidney (usually the left one) to impair renal sodium excretion.
-
DOCA Administration: A subcutaneous implant of a slow-release pellet containing DOCA (typically 150 mg/kg) is placed. Alternatively, DOCA can be administered via subcutaneous injections.
-
High Salt Diet: The rats are provided with drinking water containing 1% NaCl and 0.2% KCl.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using radiotelemetry devices implanted in the abdominal aorta for accurate and long-term measurements.
-
Treatment Administration: this compound or comparator drugs are typically administered orally, often mixed in the drinking water or food, or via oral gavage.
Dahl Salt-Sensitive (SS) Rat Model
This is a genetic model of salt-sensitive hypertension.
-
Animal Selection: Dahl salt-sensitive (SS) rats are used. These rats have a genetic predisposition to develop hypertension when fed a high-salt diet.
-
Dietary Manipulation: Hypertension is induced by switching the rats from a low-salt diet (e.g., 0.3% NaCl) to a high-salt diet (e.g., 4-8% NaCl).
-
Blood Pressure Monitoring: Similar to the DOCA-salt model, radiotelemetry is the preferred method for continuous and accurate blood pressure monitoring.
-
Treatment Administration: this compound or comparator drugs are administered to the rats, usually starting before or at the same time as the introduction of the high-salt diet to assess the preventive effects.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in hypertension.
Experimental Workflow for Evaluating Antihypertensive Efficacy
References
Safety Operating Guide
Essential Safety and Logistics for Handling 8-Aminoguanine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 8-Aminoguanine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough hazard assessment should be conducted to determine the appropriate level of PPE. Based on available safety data, the following PPE is recommended for laboratory settings.[1][2]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for tasks with a high risk of splashing.[2][3][4] | Protects against splashes, dust, and flying particles. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, double gloving or using chemical-resistant gloves is recommended. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, chemical-resistant aprons or coveralls should be considered. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator (e.g., N95) may be necessary. | Protects against inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | Prevents injuries from spills and dropped objects. |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) for this compound.
-
Weighing and Transfer: Handle this compound as a powder in a chemical fume hood or a designated area with good ventilation to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow emergency procedures and evacuate the area if necessary.
-
Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.
Disposal Plan
All waste containing this compound should be considered chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound.
| Parameter | Value | Context | Source |
| Intravenous Dose | 33.5 µmol/kg | Dose administered to rats to study its effects on renal excretory function. | [Jackson et al., 2023] |
| Oral Dose | 10 mg/kg/day | Chronic daily dose in drinking water for ZDSD rats in a metabolic syndrome study. | [Jackson et al., 2024] |
| Effect on Sodium Excretion | 17.2-fold increase | Diuretic and natriuretic effects observed in preclinical models. | [Sigma-Aldrich Product Information] |
| Effect on Potassium Excretion | 71.0% decrease | Demonstrates potassium-sparing effects. | [Sigma-Aldrich Product Information] |
| Effect on Glucose Excretion | 12.1-fold increase | Glucosuric effects observed in preclinical models. | [Sigma-Aldrich Product Information] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its investigation.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow.
References
- 1. Page loading... [guidechem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
